Product packaging for L-Nio dihydrochloride(Cat. No.:CAS No. 159190-44-0; 36889-13-1)

L-Nio dihydrochloride

Cat. No.: B2934862
CAS No.: 159190-44-0; 36889-13-1
M. Wt: 246.13
InChI Key: RYCMAAFECCXGHI-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Nio dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O2 and its molecular weight is 246.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17Cl2N3O2 B2934862 L-Nio dihydrochloride CAS No. 159190-44-0; 36889-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCMAAFECCXGHI-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-NIO Dihydrochloride: A Technical Guide to its Mechanism of Action as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] As a structural analog of L-arginine, the natural substrate for NOS, L-NIO competitively blocks the enzyme's active site, thereby preventing the synthesis of nitric oxide (NO). This inhibition is NADPH-dependent and has significant downstream effects on a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. This technical guide provides an in-depth overview of the mechanism of action of L-NIO, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary mechanism of action of this compound is the competitive inhibition of nitric oxide synthase. All three NOS isoforms (nNOS, eNOS, and iNOS) catalyze the five-electron oxidation of the guanidino nitrogen of L-arginine to produce nitric oxide and L-citrulline. This enzymatic reaction is complex, requiring molecular oxygen and NADPH as co-substrates, as well as several cofactors including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (BH4).

L-NIO, as an L-arginine analog, competes with the endogenous L-arginine for binding to the active site of the NOS enzyme. By occupying the active site, L-NIO effectively prevents the synthesis of NO. This inhibition is non-selective, meaning L-NIO can inhibit all three NOS isoforms with comparable potency.

Signaling Pathways

Inhibition of Nitric Oxide Synthesis

The fundamental pathway affected by L-NIO is the direct synthesis of nitric oxide from L-arginine. This process is a two-step reaction that is blocked by L-NIO's presence.

G cluster_NOS Nitric Oxide Synthase (NOS) Enzyme L_Arginine L-Arginine NOHA N-ω-hydroxy-L-arginine (Intermediate) L_Arginine->NOHA Step 1 + O2, NADPH L_Citrulline L-Citrulline NOHA->L_Citrulline NO Nitric Oxide (NO) NOHA->NO L_NIO L-NIO L_NIO->Inhibition Inhibits

Caption: Inhibition of the Nitric Oxide Synthesis Pathway by L-NIO.

Downstream Effects on the NO/cGMP Signaling Pathway

Nitric oxide produced by NOS typically diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme then converts GTP to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation. By inhibiting NO production, L-NIO prevents the activation of this pathway, leading to vasoconstriction and an increase in blood pressure.[4]

G cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_NIO L-NIO NOS NOS L_NIO->NOS Inhibits NO_prod Nitric Oxide (NO) NOS->NO_prod L_Arg L-Arginine L_Arg->NOS sGC_inactive sGC (inactive) NO_prod->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation G animal_prep 1. Animal Preparation - Anesthetize Sprague Dawley rat - Place in stereotaxic frame surgery 2. Surgical Procedure - Expose skull - Drill burr hole over striatum animal_prep->surgery infusion 3. L-NIO Infusion - Lower infusion cannula to target coordinates - Infuse L-NIO (e.g., 2.0 µmol) into striatum surgery->infusion occlusion 4. Jugular Vein Occlusion (In combination with infusion) infusion->occlusion enhances ischemia recovery 5. Post-operative Care - Suture incision - Monitor recovery infusion->recovery occlusion->recovery analysis 6. Endpoint Analysis - Behavioral testing (motor function) - Histological analysis of infarct volume recovery->analysis

References

L-Nio Dihydrochloride: A Technical Guide to its Function as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By blocking the synthesis of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool in elucidating the multifaceted roles of NO in physiological and pathophysiological processes. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its application in both in vitro and in vivo research settings.

Introduction to Nitric Oxide Synthase and the Role of L-Nio

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of biological functions, including vasodilation, neurotransmission, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. The three primary isoforms of NOS are:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.

  • Endothelial NOS (eNOS or NOS-3): Expressed in endothelial cells, it is crucial for maintaining vascular tone and blood pressure.[1]

  • Inducible NOS (iNOS or NOS-2): Its expression is induced by cytokines and other inflammatory stimuli, leading to the production of large amounts of NO as part of the immune response.

This compound acts as a competitive inhibitor of L-arginine binding to the active site of all three NOS isoforms, thereby blocking the synthesis of NO. This non-selective inhibition makes it a powerful pharmacological tool to investigate the global effects of NO deprivation in various experimental models.

Mechanism of Action

This compound's inhibitory action is dependent on the presence of NADPH, a crucial cofactor for NOS activity. It competes with the natural substrate, L-arginine, for binding to the heme-containing oxygenase domain of the NOS enzyme. By occupying the active site, L-Nio prevents the oxidation of L-arginine, thus halting the production of NO.

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound against the different NOS isoforms is typically quantified by its inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity.

NOS IsoformKᵢ (μM)Source Organism
nNOS (neuronal)1.7Rat
eNOS (endothelial)3.9Bovine
iNOS (inducible)3.9Mouse

Table 1: Inhibitory constants (Kᵢ) of this compound for the three nitric oxide synthase isoforms.[3]

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway in Endothelial Cells

The following diagram illustrates the canonical nitric oxide signaling pathway in an endothelial cell and the subsequent effect on a neighboring smooth muscle cell. This compound acts by inhibiting eNOS, thus blocking this entire downstream cascade.

NitricOxideSignaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS_active eNOS (active) L_Arginine->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Ca2+/Calmodulin NO Nitric Oxide (NO) eNOS_active->NO L_Citrulline L-Citrulline eNOS_active->L_Citrulline CaM Calmodulin Ca2_CaM Ca2+/Calmodulin sGC_inactive sGC (inactive) NO->sGC_inactive Diffusion LNio This compound LNio->eNOS_active Inhibition sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G cGMP->PKG Relaxation Vasodilation/ Relaxation PKG->Relaxation ExperimentalWorkflow start Start prepare_reagents Prepare Reagents: - Purified NOS (nNOS, eNOS, or iNOS) - L-Arginine (substrate) - NADPH, FAD, FMN, BH4, Calmodulin - this compound solutions start->prepare_reagents assay_setup Set up reaction mixtures in 96-well plate: - Control (no inhibitor) - Vehicle control - L-Nio at various concentrations prepare_reagents->assay_setup incubation Incubate at 37°C assay_setup->incubation measure_activity Measure NOS activity: (e.g., Griess Assay for nitrite, [3H]-L-arginine to [3H]-L-citrulline conversion) incubation->measure_activity data_analysis Data Analysis: - Plot % inhibition vs. [L-Nio] - Calculate IC50 - Determine Ki measure_activity->data_analysis end End data_analysis->end

References

L-NIO Dihydrochloride: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective, and competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). As a structural analog of L-arginine, the natural substrate for NOS, L-NIO has been an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO) since its characterization in the early 1990s. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental applications of this compound.

Discovery and History

The journey to the discovery of L-NIO is intrinsically linked to the burgeoning field of nitric oxide research in the late 1980s. The identification of NO as the endothelium-derived relaxing factor (EDRF) sparked a quest for specific inhibitors to probe its function. Early research focused on analogs of L-arginine, the substrate for the newly discovered nitric oxide synthase.

In 1990, a pivotal paper by Rees, Palmer, Schulz, and Moncada characterized three L-arginine analogs as inhibitors of endothelial nitric oxide synthase: N-monomethyl-L-arginine (L-NMMA), N-iminoethyl-L-ornithine (L-NIO), and N-nitro-L-arginine methyl ester (L-NAME)[1][2]. This study demonstrated that L-NIO caused a concentration-dependent inhibition of endothelial NO synthase from porcine aortae, induced endothelium-dependent contraction of rat aortic rings, and produced a dose-dependent increase in mean systemic arterial blood pressure in anesthetized rats[1][2]. These effects were reversed by L-arginine, confirming its competitive nature at the NOS active site[1]. This foundational work established L-NIO as a potent tool for studying the role of NO in regulating vascular tone and blood pressure.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the endogenous substrate, L-arginine, for binding to the active site of nitric oxide synthase[3]. The structural similarity between the iminoethyl group of L-NIO and the guanidino group of L-arginine allows it to occupy the substrate-binding pocket of the enzyme. By binding to the active site, L-NIO physically obstructs L-arginine from binding, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline[3]. This inhibition is NADPH-dependent[4].

The catalytic cycle of NOS is a complex two-step oxidation process. The enzyme's reductase domain transfers electrons from NADPH via FAD and FMN to the heme iron in the oxygenase domain. This enables the binding of molecular oxygen and the subsequent oxidation of L-arginine to Nω-hydroxy-L-arginine (NOHA), which is then further oxidized to L-citrulline and NO. L-NIO's binding to the active site disrupts this process at the initial substrate-binding step.

Below is a diagram illustrating the nitric oxide synthesis pathway and the point of inhibition by this compound.

NOS_Pathway cluster_electron_transfer Reductase Domain cluster_oxygenase Oxygenase Domain NADPH NADPH NADP NADP+ NADPH->NADP H- FAD FAD FMN FMN FAD->FMN e- e e- FMN->e e- Heme Heme (Fe³⁺) e->Heme Heme_reduced Heme (Fe²⁺) L_Arg L-Arginine NOHA Nω-hydroxy-L-arginine L_Arg->NOHA + O₂ O2 O₂ BH4 BH₄ L_Cit L-Citrulline NOHA->L_Cit + ½ NADPH + O₂ NO Nitric Oxide NOHA->NO L_NIO L-NIO L_NIO->L_Arg

Caption: Nitric Oxide Synthesis and Inhibition by L-NIO.

Quantitative Pharmacological Data

L-NIO is a non-selective inhibitor of all three NOS isoforms. The inhibitory constants (Ki) and IC50 values may vary slightly depending on the experimental conditions and the species from which the enzyme was sourced.

Parameter nNOS (neuronal) eNOS (endothelial) iNOS (inducible) Reference(s)
Ki 1.7 µM3.9 µM3.9 µM[4]
IC50 ~1.7 µM (mouse)~3.9 µM (bovine)~3.9 µM (mouse)[5][6]

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay (L-Citrulline Conversion Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme (nNOS, eNOS, or iNOS)

  • L-[³H]arginine or L-[¹⁴C]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.5 mM CaCl₂)

  • NADPH solution (10 mM)

  • Tetrahydrobiopterin (BH₄) solution (10 mM)

  • This compound stock solution (in water or appropriate buffer)

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in water

  • Scintillation vials and scintillation fluid

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a reaction cocktail containing the reaction buffer, NADPH (final concentration 1 mM), BH₄ (final concentration 10 µM), and radiolabeled L-arginine (final concentration ~10-20 µM, with a specific activity of ~50-60 Ci/mmol).

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in water or reaction buffer to achieve the desired final concentrations in the assay.

  • Assay Setup: For each reaction, add the following to a microcentrifuge tube on ice:

    • Reaction Mix

    • L-NIO dilution or vehicle control

    • Purified NOS enzyme (the amount will depend on the specific activity of the enzyme preparation)

  • Initiate Reaction: Vortex the tubes gently and incubate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the enzyme reaction.

  • Stop Reaction: Terminate the reaction by adding an excess of Stop Buffer.

  • Separate L-Citrulline from L-Arginine: Add a slurry of Dowex AG 50W-X8 resin to each tube. The resin will bind the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline will remain in the supernatant. Vortex and centrifuge to pellet the resin.

  • Quantify L-Citrulline: Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline formed and express it as a percentage of the activity in the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the L-NIO concentration to determine the IC50 value.

L_Citrulline_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, NADPH, BH₄, L-[³H]arginine) and L-NIO dilutions start->prepare_reagents assay_setup Combine Reaction Mix, L-NIO/Vehicle, and purified NOS enzyme on ice prepare_reagents->assay_setup incubation Incubate at 37°C (15-30 min) assay_setup->incubation stop_reaction Add Stop Buffer incubation->stop_reaction separation Add Dowex resin to bind unreacted L-[³H]arginine stop_reaction->separation centrifugation Centrifuge to pellet resin separation->centrifugation quantification Transfer supernatant to scintillation vial and measure radioactivity centrifugation->quantification analysis Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for the L-Citrulline Conversion Assay.
In Vivo Induction of Focal Cerebral Ischemia in Rats

L-NIO is used to create a reproducible model of focal ischemic stroke in rats. This model has advantages of low mortality and surgical complexity[4].

Materials:

  • Adult male Sprague-Dawley rats (250-350g)

  • This compound solution (e.g., 2.0 µmol in 3-5 µL of sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Surgical instruments for craniotomy

  • Suture for jugular vein occlusion

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the rat and place it in a stereotaxic frame.

  • Jugular Vein Occlusion: Make a midline cervical incision and expose the right common carotid artery, external carotid artery, and internal carotid artery. Ligate the external carotid artery and place a suture around the common carotid artery.

  • Craniotomy: Make a scalp incision and perform a craniotomy over the striatum.

  • L-NIO Infusion: Lower a Hamilton syringe containing the L-NIO solution into the striatum at predetermined stereotaxic coordinates. Infuse the L-NIO solution slowly over several minutes.

  • Induction of Ischemia: Immediately following the infusion, tighten the suture around the common carotid artery to induce ischemia.

  • Closure and Recovery: Close the incisions and allow the animal to recover from anesthesia.

  • Assessment of Infarct: At a predetermined time point post-surgery (e.g., 24 hours or later), the animal is euthanized, and the brain is removed for histological analysis (e.g., TTC staining) to determine the infarct volume.

Ischemia_Model_Workflow start Start anesthesia Anesthetize rat and place in stereotaxic frame start->anesthesia jugular_occlusion Expose and ligate external carotid artery anesthesia->jugular_occlusion craniotomy Perform craniotomy over the striatum jugular_occlusion->craniotomy infusion Infuse L-NIO into the striatum craniotomy->infusion ischemia_induction Occlude common carotid artery infusion->ischemia_induction closure Close incisions and allow recovery ischemia_induction->closure assessment Euthanize and assess infarct volume closure->assessment end End assessment->end

Caption: Workflow for L-NIO-induced focal cerebral ischemia.

In Vivo Effects: Dose-Response Relationship on Blood Pressure

As established in the seminal 1990 paper by Rees et al., intravenous administration of L-NIO in anesthetized rats causes a dose-dependent increase in mean systemic arterial blood pressure, accompanied by bradycardia[1][2]. This hypertensive effect is a direct consequence of the inhibition of endothelial nitric oxide synthase, which plays a crucial role in maintaining basal vasodilator tone. The increase in blood pressure can be reversed by the administration of L-arginine, but not D-arginine, demonstrating the specificity of the inhibition[1].

Conclusion

This compound remains a cornerstone pharmacological agent for the study of nitric oxide biology. Its potent, non-selective inhibition of all NOS isoforms has enabled researchers to elucidate the multifaceted roles of NO in a wide array of physiological and pathological processes, from cardiovascular regulation to neurotransmission and ischemic injury. This technical guide provides a comprehensive overview of its discovery, mechanism, and key experimental applications, serving as a valuable resource for scientists and drug development professionals working in this dynamic field.

References

L-Nio Dihydrochloride in Nitric Oxide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-N5-(1-Iminoethyl)-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent pharmacological tool widely utilized in nitric oxide (NO) signaling research. As a synthetic analogue of the amino acid L-arginine, it serves as a powerful inhibitor of nitric oxide synthases (NOS), the family of enzymes responsible for the endogenous production of NO.[1] Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[2][3] The ability of this compound to block NO production makes it an invaluable agent for elucidating the roles of NO in these complex biological systems. This guide provides a comprehensive overview of its mechanism of action, inhibitory profile, and application in experimental research for scientists and drug development professionals.

Mechanism of Action

This compound functions as a potent, non-selective, and competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[4][5][6] The inhibition is dependent on the presence of the cofactor NADPH.[4][7][8]

The mechanism relies on its structural similarity to L-arginine, the natural substrate for NOS. L-Nio competes with L-arginine for binding to the active site of the enzyme.[1][9] By occupying this site, it prevents the five-electron oxidation of L-arginine to L-citrulline and nitric oxide, thereby effectively blocking the synthesis of NO.[9] While it inhibits all isoforms, it displays a slight selectivity for nNOS.[4][8] Some studies have also described its action as irreversible.[10]

L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline O2, NADPH NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects LNIO L-Nio Dihydrochlide LNIO->NOS Inhibits A Prepare Reaction Mix (Buffer, Cofactors, [3H]-L-Arg, L-Nio) B Add NOS Enzyme to Initiate Reaction A->B C Incubate at 37°C (15-30 min) B->C D Terminate Reaction with Stop Solution C->D E Apply to Dowex Resin Column D->E F Separate [3H]-L-Citrulline (Eluate) from [3H]-L-Arginine (Bound) E->F G Quantify Radioactivity in Eluate via Scintillation Counting F->G H Calculate NOS Activity & % Inhibition G->H

References

L-Nio Dihydrochloride: A Technical Guide to a Non-Selective Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitric Oxide (NO), a critical signaling molecule in numerous physiological and pathological processes, is synthesized from the amino acid L-arginine by a family of enzymes known as Nitric Oxide Synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[1][2] While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium levels, iNOS expression is induced by immunological stimuli like cytokines and endotoxins, leading to the production of large amounts of NO.[1][2][3]

Given the ubiquitous role of NO, inhibitors of NOS are invaluable tools for researchers in neuroscience, cardiovascular biology, immunology, and oncology. N5-(1-Iminoethyl)-L-ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, L-arginine analog that acts as a non-selective, competitive, and NADPH-dependent inhibitor of all three NOS isoforms.[4][5][6] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable, water-soluble compound, making it suitable for a wide range of in vitro and in vivo experimental applications.[7][8]

PropertyValueReferences
Formal Name N5-(1-iminoethyl)-L-ornithine, dihydrochloride[8]
CAS Number 159190-44-0[7]
Molecular Formula C₇H₁₅N₃O₂ · 2HCl[8]
Molecular Weight 246.13 g/mol [8]
Appearance White crystalline solid[3][8]
Solubility Water (100 mg/ml), PBS (pH 7.2, 10 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml)[7][8]
Storage Store at -20°C[5][8]
Stability ≥ 4 years when stored at -20°C[8]

Mechanism of Action and Inhibitory Profile

This compound functions as a competitive inhibitor by binding to the active site of the NOS enzyme, thereby preventing the substrate, L-arginine, from binding and being converted to nitric oxide and L-citrulline.[9] Its inhibitory action is dependent on the presence of the cofactor NADPH.[4][5] While it inhibits all three isoforms, it displays a slightly higher potency for the neuronal isoform (nNOS).[4][5][6][8]

NOS IsoformSourceKᵢ (μM)References
nNOS Rat1.7[4][5][6][8]
eNOS Bovine3.9[4][5][6][8]
iNOS Mouse3.9[4][5][6][8]

Signaling Pathway Inhibition

L-Nio acts by blocking the initial step in the nitric oxide signaling cascade. By preventing the synthesis of NO, it subsequently blocks all downstream signaling events, including the activation of soluble guanylyl cyclase (sGC) and the production of cyclic guanosine monophosphate (cGMP).

Nitric_Oxide_Signaling cluster_NOS NOS-Mediated Synthesis cluster_Downstream Downstream Signaling L-Arginine L-Arginine NOS_Enzymes nNOS / eNOS / iNOS L-Arginine->NOS_Enzymes Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzymes->NO_Citrulline Catalysis sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO_Citrulline->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active Substrate Physiological_Effects Downstream Physiological Effects cGMP->Physiological_Effects L-Nio This compound L-Nio->NOS_Enzymes Inhibition

Caption: Inhibition of the Nitric Oxide signaling pathway by this compound.

Experimental Protocols

The activity of NOS and the inhibitory effect of L-Nio can be quantified using several established methods. The two most common assays are the citrulline assay and the hemoglobin capture assay.

Citrulline Assay (Radiometric)

This assay is considered a standard for directly measuring NOS activity.[10][11] It quantifies the conversion of radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine) to an equimolar amount of radiolabeled L-citrulline.[12] The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin, and the radioactivity of the L-citrulline in the eluate is measured.[12][13]

Detailed Methodology:

  • Enzyme Preparation: Prepare tissue homogenates or purified/recombinant NOS enzyme in a suitable homogenization buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain the supernatant containing the enzyme.[12]

  • Reaction Mixture Preparation: For each reaction, prepare a master mix in microcentrifuge tubes. The final reaction volume is typically 50-100 µL. The mixture should contain:

    • HEPES buffer (pH 7.4)

    • Cofactors: NADPH, CaCl₂, Calmodulin, and Tetrahydrobiopterin (BH₄).

    • Substrate: A known concentration of L-arginine spiked with [³H]L-arginine or [¹⁴C]L-arginine.

  • Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the experimental tubes. Add vehicle (e.g., water) to the control tubes.

  • Initiation and Incubation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding the enzyme preparation. Incubate for a defined period (e.g., 15-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.[12]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50WX-8) equilibrated at a low pH. This buffer also serves to bind the unreacted [³H]L-arginine.

  • Separation: Transfer the reaction mixture to spin columns containing the cation-exchange resin. Centrifuge to elute the radiolabeled L-citrulline, which does not bind to the resin.

  • Quantification: Add the eluate to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of L-citrulline formed. For inhibition studies, plot the percentage of inhibition against the log concentration of L-Nio to determine the IC₅₀ value.

Experimental_Workflow start Start prep 1. Prepare Enzyme Source (e.g., Tissue Homogenate) start->prep reaction_setup 2. Prepare Reaction Buffer (L-Arginine, Cofactors, [3H]L-arginine) prep->reaction_setup add_inhibitor 3. Add L-Nio (Test) or Vehicle (Control) reaction_setup->add_inhibitor initiate 4. Initiate Reaction with Enzyme add_inhibitor->initiate incubate 5. Incubate at 37°C initiate->incubate stop 6. Stop Reaction (Add Stop Buffer with Resin) incubate->stop separate 7. Separate L-Citrulline (Cation-Exchange Chromatography) stop->separate quantify 8. Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify end End quantify->end

Caption: Experimental workflow for a radiometric citrulline assay to measure NOS inhibition.

Hemoglobin Capture Assay (Spectrophotometric)

This non-radioactive method measures NOS activity by detecting the NO produced.[2] The assay is based on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be quantified by measuring the change in absorbance at specific wavelengths (e.g., 401 nm vs. 421 nm).[14] This method is useful for continuous monitoring of enzyme activity.

In Vivo Applications

This compound is active in vivo and has been used extensively to probe the systemic and organ-specific roles of NO.[3] It has been shown to induce a dose-dependent increase in mean systemic arterial blood pressure, demonstrating the critical role of basal NO production in maintaining vascular tone.[3][7] Furthermore, it has been employed as a tool to create animal models of disease, such as a novel rat model of focal cerebral ischemia, by leveraging its vasoconstrictive properties.[4][15]

Logical Relationship: Non-Selective Inhibition

The primary characteristic of L-Nio is its ability to inhibit all three NOS isoforms. This non-selectivity makes it a useful tool for determining the overall contribution of NO synthesis in a biological system, but it also necessitates careful interpretation of results, as the specific isoform responsible for an effect cannot be determined without further experiments using isoform-selective inhibitors or genetic models.

Non_Selective_Inhibition cluster_isoforms Nitric Oxide Synthase Isoforms inhibitor This compound nNOS nNOS (Neuronal) inhibitor->nNOS Ki = 1.7 µM eNOS eNOS (Endothelial) inhibitor->eNOS Ki = 3.9 µM iNOS iNOS (Inducible) inhibitor->iNOS Ki = 3.9 µM

Caption: this compound as a non-selective inhibitor of all three NOS isoforms.

Conclusion

This compound is a potent and well-characterized non-selective inhibitor of nitric oxide synthase. Its stability, solubility, and effectiveness both in vitro and in vivo make it an indispensable pharmacological tool for investigating the myriad roles of nitric oxide in health and disease. The quantitative data on its inhibitory constants and the established protocols for its use provide a solid foundation for researchers to design and interpret experiments aimed at elucidating NO-dependent biological pathways.

References

L-Nio Dihydrochloride: A Technical Guide to its Inhibitory Effects on Nitric Oxide Synthase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Nio dihydrochloride, also known as N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent pharmacological tool widely utilized in nitric oxide (NO) research. As a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases (NOS), L-Nio acts as a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). Its non-selective inhibitory action makes it a valuable agent for investigating the physiological and pathological roles of NO in various biological systems. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory effects on NOS isoforms, experimental protocols for its use, and the signaling pathways it modulates.

Mechanism of Action

This compound functions as a potent, NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms.[1][2] By mimicking the natural substrate L-arginine, L-Nio binds to the active site of the NOS enzyme. This competitive binding prevents the conversion of L-arginine to L-citrulline and nitric oxide. The inhibitory effect of L-Nio is reversible and dependent on the concentration of both the inhibitor and the substrate, L-arginine.

Inhibitory Effects on NOS Isoforms

This compound exhibits non-selective inhibition across the three NOS isoforms, albeit with some variation in potency. The inhibitory activity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Quantitative Data on this compound Inhibition of NOS Isoforms
ParameternNOSiNOSeNOSReference(s)
Ki 1.7 µM3.9 µM3.9 µM[1][2][3][4][5]
IC50 0.8 ± 0.1 µM (neutrophil iNOS)3 ± 0.5 µM (J774 macrophage iNOS)65 µM (dermal vasculitis model)[3][6]

Note: Ki values are generally determined using purified enzymes, while IC50 values can be influenced by the experimental conditions, including the substrate concentration and the source of the enzyme (e.g., purified vs. cellular extracts). The provided IC50 values are from specific experimental contexts and may vary.

Experimental Protocols

In Vitro Determination of IC50 for NOS Inhibition

Two common methods for determining the IC50 of NOS inhibitors like this compound are the Griess assay and the citrulline assay.

1. Griess Assay for Nitrite/Nitrate Quantification

This assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO₂) and nitrate (NO₃).

Materials:

  • Purified nNOS, iNOS, or eNOS enzyme

  • This compound

  • L-arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrate reductase (for converting nitrate to nitrite)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound, L-arginine, and other cofactors in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer, purified NOS enzyme, and cofactors (NADPH, calmodulin, BH4).

    • Add varying concentrations of this compound to the wells.

    • Initiate the reaction by adding a fixed concentration of L-arginine.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrate Reduction (if necessary): If measuring total NO production, add nitrate reductase and its cofactors to the wells to convert nitrate to nitrite. Incubate as recommended by the manufacturer.

  • Griess Reaction:

    • Add Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Solution B to each well and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Plot the percentage of NOS inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

2. Citrulline Assay

This assay directly measures the co-product of NO synthesis, L-citrulline, typically using radiolabeled L-arginine.

Materials:

  • Purified nNOS, iNOS, or eNOS enzyme

  • This compound

  • [³H]-L-arginine

  • Unlabeled L-arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound, [³H]-L-arginine, unlabeled L-arginine, and other cofactors.

  • Enzyme Reaction:

    • In microcentrifuge tubes, combine the reaction buffer, purified NOS enzyme, cofactors, and varying concentrations of this compound.

    • Initiate the reaction by adding a mixture of [³H]-L-arginine and unlabeled L-arginine.

    • Incubate at 37°C for a defined period.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Add a slurry of Dowex resin to each tube to bind the unreacted [³H]-L-arginine.

    • Centrifuge the tubes to pellet the resin.

  • Measurement:

    • Transfer the supernatant containing the [³H]-L-citrulline to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-L-citrulline formed in each reaction.

    • Plot the percentage of NOS inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value from the curve.

In Vivo Induction of Focal Cerebral Ischemia in Rats

This compound can be used to induce a focal ischemic stroke model in rats, providing a tool to study the mechanisms of ischemic brain injury and evaluate potential neuroprotective therapies.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • This compound solution (e.g., 2 µmol in sterile saline)

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Stereotaxic apparatus

  • Microsyringe pump

  • Surgical instruments

Protocol:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline scalp incision to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., the striatum) at specific stereotaxic coordinates.

  • L-Nio Infusion:

    • Lower a microsyringe needle through the burr hole to the desired depth.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min).

    • After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative analgesia and monitor the animal's recovery.

  • Assessment of Ischemic Injury:

    • At a designated time point post-infusion (e.g., 24 hours), euthanize the rat.

    • Harvest the brain and section it.

    • Stain the brain sections with a marker for ischemic damage, such as 2,3,5-triphenyltetrazolium chloride (TTC), to visualize the infarct area.

    • Quantify the infarct volume.

Signaling Pathways and Visualization

The three NOS isoforms are regulated by distinct signaling pathways and have diverse downstream effects. This compound, by inhibiting NO production, can modulate these pathways.

eNOS Signaling Pathway

Endothelial NOS is primarily regulated by intracellular calcium levels and phosphorylation events. It plays a crucial role in maintaining vascular tone and health.

eNOS_Pathway Agonists Agonists (e.g., Acetylcholine, Bradykinin) Receptor G-protein Coupled Receptor Agonists->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Calmodulin Calmodulin Ca_ER->Calmodulin eNOS_inactive eNOS (inactive) Calmodulin->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Citrulline L-Citrulline eNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation LNIO L-Nio LNIO->eNOS_active Inhibits

Caption: Simplified eNOS signaling pathway leading to vasodilation and its inhibition by L-Nio.

iNOS Signaling Pathway

Inducible NOS is primarily regulated at the transcriptional level by pro-inflammatory cytokines and microbial products. It produces large amounts of NO involved in the immune response.

iNOS_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Receptors Toll-like Receptors, Cytokine Receptors Stimuli->Receptors Signaling Signaling Cascades (e.g., NF-κB, JAK/STAT) Receptors->Signaling Transcription Gene Transcription Signaling->Transcription iNOS_mRNA iNOS mRNA Transcription->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO High levels of Nitric Oxide (NO) iNOS_protein->NO L_Citrulline L-Citrulline iNOS_protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Immune_Response Immune Response, Cytotoxicity NO->Immune_Response LNIO L-Nio LNIO->iNOS_protein Inhibits

Caption: Overview of the iNOS induction pathway and its inhibition by L-Nio.

nNOS Signaling Pathway

Neuronal NOS is activated by calcium influx, often triggered by neurotransmitter signaling. It is involved in neuronal communication and synaptic plasticity.

nNOS_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO L_Citrulline L-Citrulline nNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Neurotransmission Modulation of Neurotransmission cGMP->Neurotransmission LNIO L-Nio LNIO->nNOS_active Inhibits

Caption: The nNOS signaling cascade in neurons and its point of inhibition by L-Nio.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start: Prepare Reagents Reaction_Setup Set up reactions with varying [L-Nio] and fixed [Substrate] Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Measure NOS activity (Griess or Citrulline Assay) Incubation->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis Plotting Plot % Inhibition vs. log[L-Nio] Data_Analysis->Plotting IC50 Determine IC50 from the curve Plotting->IC50

Caption: A generalized workflow for determining the IC50 of this compound.

Structure-Activity Relationship

L-Nio is an L-ornithine derivative, differing from L-arginine in the structure of its side chain. The iminoethyl group of L-Nio mimics the guanidinium group of L-arginine, allowing it to bind to the active site of NOS. The lack of significant selectivity of L-Nio among the NOS isoforms suggests that the overall shape and charge distribution of its side chain are sufficiently similar to L-arginine to be recognized by all three isoforms. However, subtle differences in the active site architecture of the NOS isoforms do lead to slight variations in binding affinity, as reflected in the Ki values. For instance, the slightly lower Ki for nNOS suggests a marginally better fit in its active site compared to iNOS and eNOS. Further modifications to the iminoethyl group and the ornithine backbone have been explored to develop more isoform-selective inhibitors.

Conclusion

This compound is a powerful and widely used non-selective inhibitor of nitric oxide synthases. Its ability to potently block the activity of eNOS, iNOS, and nNOS makes it an indispensable tool for elucidating the complex roles of nitric oxide in health and disease. Understanding its mechanism of action, inhibitory profile, and the appropriate experimental methodologies for its use is crucial for researchers in the fields of pharmacology, neuroscience, immunology, and cardiovascular biology. The information provided in this technical guide serves as a comprehensive resource for the effective application of this compound in a research setting.

References

Methodological & Application

L-NIO Dihydrochloride: Application Notes and Experimental Protocols for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-NIO (N⁵-(1-Iminoethyl)-L-ornithine) dihydrochloride is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By competing with the substrate L-arginine, L-NIO effectively blocks the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes. These application notes provide a comprehensive overview of L-NIO dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for its application in common experimental settings. The provided methodologies and visualizations aim to facilitate the effective use of L-NIO as a tool to investigate the roles of nitric oxide in various biological systems.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3)—are distributed in various tissues and are regulated by different mechanisms.[1][2] nNOS and eNOS are constitutive, calcium-dependent enzymes responsible for the rapid, short-term production of NO involved in neurotransmission and vasodilation, respectively.[1][2] In contrast, iNOS is a calcium-independent enzyme that is transcriptionally induced by inflammatory stimuli, leading to the sustained production of high levels of NO characteristic of immune responses and pathological conditions.[3]

The critical role of NO in physiology and pathology has driven the development of pharmacological tools to modulate its synthesis. This compound has emerged as a valuable research tool due to its potent, non-selective inhibition of all NOS isoforms.[4][5] Its ability to block NO production makes it instrumental in elucidating the contribution of NOS activity in diverse areas of research, including neuroscience, cardiovascular disease, inflammation, and cancer.[6]

Mechanism of Action

This compound acts as a competitive inhibitor of nitric oxide synthase. It is an L-arginine analog that binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine. This inhibition is NADPH-dependent and effectively halts the five-electron oxidation of L-arginine to L-citrulline and nitric oxide.[4][7] While it is a potent inhibitor of all three NOS isoforms, it exhibits a slightly higher affinity for nNOS.[5][7]

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms is summarized in the table below. This data is crucial for determining the appropriate concentrations for in vitro and in vivo experiments.

ParameternNOSeNOSiNOSReference(s)
Ki (Inhibition Constant) 1.7 µM (rat)3.9 µM (bovine)3.9 µM (mouse)[5][7]
IC50 (Dermal Vasculitis Model) ~65 µM--[3]

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol describes a method to measure the activity of NOS in cell or tissue lysates by quantifying the amount of nitric oxide produced. The assay relies on the Griess reaction, which detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

Materials:

  • This compound

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM DTT)

  • Cell or tissue lysates

  • L-arginine solution (substrate)

  • NADPH solution (cofactor)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in cold NOS Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.

  • L-NIO Preparation: Prepare a stock solution of this compound in water or an appropriate buffer. Further dilute to the desired working concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Cell/tissue lysate (containing a specific amount of protein)

    • This compound or vehicle control

    • Pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add L-arginine and NADPH to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Griess Reaction:

    • Add Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light. A color change will indicate the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[7]

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples. NOS activity is expressed as the amount of nitrite produced per unit of protein per unit of time.

Cell-Based Assay: Inhibition of Cell Proliferation

This protocol outlines a general method to assess the effect of this compound on the proliferation of cultured cells. A label-free, real-time cell analysis system (e.g., Incucyte®) is used to monitor cell confluence over time.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plate

  • Real-time live-cell imaging system (e.g., Incucyte®)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow the cells to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of L-NIO or a vehicle control.

  • Live-Cell Imaging: Place the plate inside the live-cell imaging system. Set the instrument to acquire phase-contrast images of each well at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 48-72 hours).

  • Data Analysis: The software accompanying the imaging system will analyze the images to determine the percent confluence in each well at each time point. Plot the percent confluence against time for each treatment condition. The rate of increase in confluence is indicative of the cell proliferation rate. Analyze the dose-dependent effect of L-NIO on cell proliferation.[2][8]

In Vivo Model: Induction of Focal Cerebral Ischemia in Rats

This protocol describes the use of this compound to create a focal ischemic lesion in the rat brain, a model used to study stroke.[9][10]

Materials:

  • This compound

  • Sterile saline

  • Adult male Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microsyringe pump

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., the striatum) at specific stereotaxic coordinates.

  • L-NIO Administration:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., to deliver 2.0 µmol in a small volume).[7]

    • Using a microsyringe pump, slowly infuse the L-NIO solution into the target brain region over a set period.

  • Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including analgesics.

  • Outcome Assessment: At various time points post-infusion, the extent of the ischemic lesion and its functional consequences can be assessed using techniques such as:

    • Histology: Staining of brain sections (e.g., with TTC or Nissl stain) to visualize the infarct volume.

    • Immunohistochemistry: To examine markers of neuronal death, inflammation, or other cellular responses.

    • Behavioral testing: To assess motor or cognitive deficits.

Visualizations

Signaling Pathway of Nitric Oxide Synthase

The following diagram illustrates the general pathway of nitric oxide synthesis from L-arginine, which is inhibited by this compound.

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO L_NIO This compound L_NIO->NOS Inhibition Cofactors O₂, NADPH Cofactors->NOS NOS_Assay_Workflow start Start prep_lysate Prepare Cell/Tissue Lysate start->prep_lysate add_lnio Add L-NIO or Vehicle (Pre-incubation) prep_lysate->add_lnio add_reagents Add L-Arginine & NADPH (Start Reaction) add_lnio->add_reagents incubate Incubate at 37°C add_reagents->incubate griess Add Griess Reagent incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Analyze Data measure->analyze end End analyze->end In_Vivo_Workflow start Start anesthetize Anesthetize Animal start->anesthetize surgery Stereotaxic Surgery anesthetize->surgery infusion Intrastriatal Infusion of L-NIO surgery->infusion recovery Post-operative Recovery infusion->recovery assessment Assess Outcomes (Histology, Behavior) recovery->assessment end End assessment->end

References

Application Notes and Protocols for L-NIO Dihydrochloride in Focal Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] By inhibiting NOS, this compound reduces the production of nitric oxide (NO), a key signaling molecule involved in vasodilation. This property makes it a valuable tool for inducing focal cerebral ischemia in rodent models, providing a reproducible and controlled method to study the pathophysiology of stroke and evaluate potential neuroprotective therapies.[4][5] The L-NIO-induced model of focal ischemia offers advantages over traditional surgical models, such as the middle cerebral artery occlusion (MCAo) model, including lower mortality rates, reduced surgical complexity, and high reproducibility of the infarct location and volume.[4][6]

This document provides detailed application notes and protocols for the use of this compound to induce focal cerebral ischemia in rodents.

Mechanism of Action

This compound acts as a competitive inhibitor of L-arginine, the substrate for nitric oxide synthase.[7] By binding to the active site of nNOS, eNOS, and iNOS, it blocks the synthesis of NO. In the context of cerebral vasculature, the inhibition of eNOS-derived NO leads to vasoconstriction, reducing cerebral blood flow (CBF) to a specific brain region and thereby inducing focal ischemia. The resulting ischemic cascade includes events such as excitotoxicity, oxidative stress, and inflammation, ultimately leading to neuronal cell death and infarction.

The roles of the different NOS isoforms in cerebral ischemia are complex and timing-dependent. Inhibition of nNOS in the acute phase may be neuroprotective by reducing excitotoxicity.[8] Conversely, inhibition of eNOS can be detrimental by reducing blood flow to the ischemic penumbra.[8] The non-selective nature of L-NIO allows for the study of the overall impact of NO deprivation in the acute phase of stroke.

Signaling Pathway

The inhibition of nitric oxide synthesis by this compound initiates a cascade of events leading to focal cerebral ischemia. The following diagram illustrates the key signaling pathway.

L_NIO_Signaling_Pathway cluster_0 Vasculature cluster_1 Ischemic Cascade L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS Substrate NO NO eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Induces Normal CBF Normal CBF Vasodilation->Normal CBF Maintains L-NIO L-NIO L-NIO->eNOS Inhibits Vasoconstriction Vasoconstriction Reduced CBF Reduced CBF Vasoconstriction->Reduced CBF Leads to Ischemia Ischemia Reduced CBF->Ischemia Causes Neuronal Death Neuronal Death Ischemia->Neuronal Death Results in Infarction Infarction Neuronal Death->Infarction Leads to

Caption: Signaling pathway of L-NIO-induced focal cerebral ischemia.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight246.13 g/mol
CAS Number159190-44-0[1]
Solubility (Water)100 mM (24.61 mg/mL)
StorageStore at -20°C
Inhibitory Constants (Ki)
NOS IsoformKi (µM)Reference
nNOS (neuronal)1.7[1][2]
eNOS (endothelial)3.9[1][2]
iNOS (inducible)3.9[1][2]
In Vivo Efficacy in Rodent Models
Animal ModelL-NIO DoseAdministration RouteResulting Infarct Volume (% of contralateral structure)Reference
Adult Male Sprague Dawley Rat2.0 µmolIntrastriatal infusion8.5 ± 5.3%[4][6]
Mouse27.4 mg/mL (1.5 µL)Intracortical injectionModerate ischemic injury[9]
Mouse40 mg/mL (1.5 µL)Intracortical injectionSevere ischemic injury[9]

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for inducing focal cerebral ischemia using this compound.

Experimental_Workflow A 1. L-NIO Solution Preparation B 2. Animal Preparation & Anesthesia A->B C 3. Stereotactic Surgery B->C D 4. L-NIO Infusion C->D E 5. Post-operative Care & Monitoring D->E F 6. Neurological Assessment E->F G 7. Histological Analysis F->G H 8. Data Analysis G->H

Caption: General experimental workflow for L-NIO-induced ischemia.

Protocol 1: Induction of Focal Striatal Ischemia in Rats

This protocol is adapted from a study that established a reproducible model of focal striatal ischemia in adult male Sprague Dawley rats.[4][6]

Materials:

  • This compound (powder)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical tools

  • Heating pad

Procedure:

  • L-NIO Solution Preparation:

    • Prepare a stock solution of this compound in sterile 0.9% saline. A concentration of 2.0 µmol in 3.0-5.0 µL is recommended.[1] For example, to achieve a 2 µmol dose in 4 µL, dissolve 0.492 mg of L-NIO (MW: 246.13) in 4 µL of saline. Prepare fresh on the day of the experiment.

  • Animal Preparation:

    • Anesthetize an adult male Sprague Dawley rat (250-350 g) with isoflurane (5% for induction, 1.5-2% for maintenance).

    • Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Stereotactic Surgery:

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the striatum at the desired coordinates. For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +0.5 mm, Mediolateral (ML): ±3.0 mm, Dorsoventral (DV): -5.0 mm from the dural surface. These coordinates should be optimized for the specific rat strain and age.

  • L-NIO Infusion:

    • Slowly lower the injection needle to the target DV coordinate.

    • Infuse the L-NIO solution (e.g., 4 µL containing 2.0 µmol) at a slow rate (e.g., 0.5 µL/min) to minimize tissue damage and reflux.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesia as per institutional guidelines.

    • Allow the animal to recover in a warm cage. Monitor for any signs of distress.

Protocol 2: Neurological Assessment

Behavioral tests should be performed to assess the functional deficit following L-NIO-induced ischemia. A composite neurological scoring system is recommended.

Modified Neurological Severity Score (mNSS):

This is an 18-point scoring system that evaluates motor, sensory, balance, and reflex functions. The test is typically performed at 24 hours, 3 days, 7 days, and 14 days post-ischemia.

TestScoring Criteria
Motor Tests (6 points)
Paw Grip0: Normal grip; 1: Weak grip
Forelimb Flexion0: No flexion; 1: Flexion of the contralateral forelimb
Hindlimb Placement0: Normal placement; 1: Abnormal placement
Sensory Tests (2 points)
Visual Placement0: Normal; 1: Abnormal
Tactile Placement0: Normal; 1: Abnormal
Balance Tests (6 points)
Beam Walking0: Balances with a steady posture; 1: Grasps side of the beam; 2: Hugs the beam and one limb falls down from the beam; 3: Falls down from the beam
Reflexes (4 points)
Pinna Reflex0: Present; 1: Absent
Corneal Reflex0: Present; 1: Absent

A higher score indicates a more severe neurological deficit.

Protocol 3: Histological Analysis for Infarct Volume Assessment

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Brain matrix slicer

Procedure:

  • Brain Extraction:

    • At the desired endpoint (e.g., 24 hours or 72 hours post-ischemia), euthanize the animal under deep anesthesia.

    • Perfuse transcardially with cold PBS followed by 4% paraformaldehyde.

    • Carefully extract the brain.

  • TTC Staining:

    • Place the brain in a cold brain matrix and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Acquisition and Analysis:

    • Capture high-resolution images of both sides of each stained brain slice.

    • Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white region) and the total area of the ipsilateral and contralateral hemispheres for each slice.

    • Calculate the infarct volume using the following formula:

      • Infarct Volume = (Area of contralateral hemisphere – Area of non-infarcted ipsilateral hemisphere) × Slice thickness (2 mm)

    • The total infarct volume is the sum of the infarct volumes from all slices. To correct for edema, the infarct volume is often expressed as a percentage of the contralateral hemisphere volume.

Conclusion

The use of this compound provides a reliable and reproducible method for inducing focal cerebral ischemia in rodent models. This model is particularly useful for high-throughput screening of potential neuroprotective compounds and for studying the fundamental mechanisms of ischemic stroke. The detailed protocols and data presented here offer a comprehensive guide for researchers to successfully implement this model in their studies. Adherence to precise stereotactic techniques and consistent post-operative care are crucial for obtaining reliable and reproducible results.

References

Preparing L-NIO Dihydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of L-NIO dihydrochloride (L-N5-(1-Iminoethyl)ornithine dihydrochloride), a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms. Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in research and drug development settings. This guide details the necessary materials, a step-by-step protocol for solubilization, and recommendations for storage and handling. Additionally, it summarizes the key properties of this compound and illustrates its mechanism of action.

Introduction

This compound is a widely used pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). It acts as a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] By blocking the synthesis of NO from L-arginine, L-NIO allows researchers to probe the downstream effects of NO signaling in various biological systems. Its applications range from studies in neuroscience and cardiovascular research to immunology and cancer biology.[2][3][4] Given its potent and broad-spectrum activity, the precise and accurate preparation of this compound solutions is paramount for experimental success.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₇H₁₅N₃O₂·2HCl
Molecular Weight 246.13 g/mol
CAS Number 159190-44-0
Appearance Crystalline solid / Powder[2][5]
Purity ≥95%[5]
Storage (Solid) -20°C, desiccate[2]
Stability (Solid) ≥ 4 years at -20°C[5]

Solubility

This compound exhibits good solubility in aqueous solutions and some organic solvents. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity solvents to avoid introducing contaminants.

SolventMaximum ConcentrationReference
Water 100 mM (24.61 mg/mL)
50 mg/mL (203.14 mM)[2]
100 mg/mL[5]
DMSO 20 mg/mL[5]
33.33 mg/mL (135.42 mM)[2]
DMF 20 mg/mL[5]
Ethanol 20 mg/mL[5]
PBS (pH 7.2) 10 mg/mL[5]

Note: For some solvents, gentle warming to 37°C or sonication may be required to achieve maximum solubility.[2]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent) or other desired solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Sonicator or water bath

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in water. Adjustments can be made based on the desired concentration and volume.

  • Calculate the required mass:

    • Molecular Weight (MW) = 246.13 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 246.13 g/mol = 0.0024613 g = 2.46 mg

  • Weigh the this compound:

    • Using a calibrated analytical balance, carefully weigh out 2.46 mg of this compound powder.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of sterile, high-purity water to the microcentrifuge tube containing the this compound powder.

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.

  • Sterilization (Optional):

    • For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • It is highly recommended to prepare aqueous solutions fresh on the day of use.[6]

    • If short-term storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7] Avoid storing aqueous solutions for more than one day.[6]

Stock Solution Preparation Table

The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes.

Desired ConcentrationVolumeMass Required
1 mM 1 mL0.246 mg
5 mL1.23 mg
10 mL2.46 mg
5 mM 1 mL1.23 mg
5 mL6.15 mg
10 mL12.31 mg
10 mM 1 mL2.46 mg
5 mL12.31 mg
10 mL24.61 mg
50 mM 1 mL12.31 mg
5 mL61.53 mg
10 mL123.07 mg
100 mM 1 mL24.61 mg
5 mL123.07 mg
10 mL246.13 mg

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing an this compound stock solution.

G cluster_prep Preparation cluster_optional Optional cluster_storage Storage calc 1. Calculate Mass weigh 2. Weigh L-NIO calc->weigh add_solvent 3. Add Solvent weigh->add_solvent dissolve 4. Dissolve add_solvent->dissolve sterilize 5. Sterilize (0.22 µm filter) dissolve->sterilize aliquot 6. Aliquot dissolve->aliquot sterilize->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

Mechanism of Action: NOS Inhibition

This compound functions as a competitive inhibitor of the enzyme Nitric Oxide Synthase (NOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Binds to active site L_NIO L-NIO L_NIO->NOS Competitively Inhibits NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes production of No_Reaction Inhibition of NO Synthesis

Caption: Competitive inhibition of Nitric Oxide Synthase by L-NIO.

Safety and Handling

  • This compound should be handled in a laboratory setting by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for complete safety information before use.

  • Products are intended for laboratory research use only and are not for human or veterinary use.[5]

Conclusion

This application note provides a detailed protocol and essential information for the preparation of this compound stock solutions. By following these guidelines, researchers can ensure the accuracy and consistency of their experimental results when using this potent NOS inhibitor. Adherence to proper weighing, solubilization, and storage techniques is critical for maintaining the integrity and activity of the compound.

References

Application Notes and Protocols: L-NIO Dihydrochloride in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-NIO dihydrochloride (N⁵-(1-Iminoethyl)-L-ornithine dihydrochloride) is a potent, non-selective, and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound serves as an invaluable tool in elucidating the multifaceted roles of NO in various physiological and pathological processes. These application notes provide detailed information on the solubility of this compound, protocols for its use in research, and a depiction of its impact on cellular signaling pathways.

Chemical and Physical Properties

PropertyValue
Chemical Name (2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
CAS Number 159190-44-0
Molecular Formula C₇H₁₅N₃O₂ · 2HCl
Molecular Weight 246.13 g/mol
Appearance White to off-white solid
Storage Temperature -20°C

Solubility Data

The solubility of this compound can vary slightly between suppliers. The following table summarizes empirically determined solubility in commonly used laboratory solvents. For optimal dissolution, techniques such as warming the solution to 37°C and ultrasonication may be employed[1].

SolventConcentration (mg/mL)Molar Equivalent (mM)
Water 24.61 - 125 mg/mL[2]~100 - 507 mM[2]
DMSO 20 - 33.33 mg/mL~81 - 135 mM
PBS (pH 7.2) 10 mg/mL~40.6 mM
Ethanol 20 mg/mL~81.2 mM

Signaling Pathway

This compound exerts its effects by inhibiting nitric oxide synthase (NOS), which is responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates various downstream effects, including smooth muscle relaxation and neurotransmission. By blocking NOS, L-NIO prevents the formation of NO and subsequently inhibits the entire NO/cGMP signaling cascade.

NO_Signaling_Pathway cluster_inhibition Inhibition by L-NIO cluster_cell Cellular Environment LNIO This compound NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) LNIO->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

Figure 1: L-NIO's inhibitory effect on the NO/cGMP signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO or sterile deionized water

  • Ultrasonic bath (optional)

  • Sterile, conical tubes or vials

  • 0.22 µm sterile filter

Procedure:

  • Determine the required concentration and volume of the stock solution. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be diluted to the final working concentration.

  • Weigh the appropriate amount of this compound powder in a sterile tube.

  • Add the desired volume of sterile DMSO or water to the powder.

  • Facilitate dissolution by vortexing. If necessary, warm the solution to 37°C or use an ultrasonic bath for a short period[1]. Ensure the powder is completely dissolved.

  • Sterile filter the stock solution using a 0.22 µm syringe filter, especially for cell culture applications.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C[2]. Aqueous stock solutions should ideally be prepared fresh, though they can be stored at -20°C for several months[1].

Stock_Solution_Workflow start Start weigh Weigh L-NIO Dihydrochloride start->weigh add_solvent Add Sterile Water or DMSO weigh->add_solvent dissolve Vortex / Sonicate / Warm to 37°C add_solvent->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for preparing this compound stock solutions.
Protocol for Measuring Nitric Oxide Production in Cell Culture using the Griess Assay

This protocol provides a method to quantify nitrite, a stable and water-soluble end-product of NO, in cell culture supernatants as an indicator of NOS activity. L-NIO is used as a negative control to confirm that the measured nitrite is a product of NOS.

Materials:

  • Cells of interest (e.g., RAW 264.7 murine macrophages)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages)

  • 96-well cell culture plates

  • Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[3].

  • Treatment:

    • Prepare treatment media containing the stimulating agent (e.g., 1 µg/mL LPS) with and without various concentrations of this compound. Include an unstimulated control and a vehicle control.

    • Carefully remove the old media from the cells and replace it with the treatment media.

  • Incubation:

    • Incubate the plate for a period sufficient to allow for NO production (e.g., 24 hours).

  • Griess Assay:

    • Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in cell culture medium.

    • Sample Collection: Carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

    • Griess Reagent Addition: Add the components of the Griess reagent to each well containing the standards and samples according to the manufacturer's instructions. Typically, this involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

    • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in the experimental samples by interpolation.

Griess_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat Cells with Stimulant +/- this compound adhere->treat incubate_cells Incubate for 24h treat->incubate_cells collect_supernatant Collect Culture Supernatant incubate_cells->collect_supernatant add_griess Add Griess Reagent to Standards and Samples collect_supernatant->add_griess prepare_standards Prepare Nitrite Standard Curve prepare_standards->add_griess incubate_reagent Incubate at RT for 10-15 min add_griess->incubate_reagent read_absorbance Measure Absorbance at 540 nm incubate_reagent->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve calculate Calculate Nitrite Concentration plot_curve->calculate

Figure 3: Experimental workflow for the Griess assay to measure NO production.

Concluding Remarks

This compound is a fundamental pharmacological tool for investigating the roles of nitric oxide in biological systems. Its potent and non-selective inhibition of NOS isoforms allows for the clear attribution of physiological or pathological phenomena to the production of NO. The protocols and data presented in these application notes are intended to provide a comprehensive guide for the effective use of this compound in a research setting. As with any experimental work, it is recommended that researchers optimize concentrations and incubation times for their specific models and systems.

References

L-Nio Dihydrochloride: Application Notes and Protocols for Inhibiting Angiogenesis in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The tumor vasculature supplies essential nutrients and oxygen to rapidly dividing cancer cells and provides a route for their dissemination. Consequently, targeting angiogenesis is a key strategy in cancer therapy. Nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS), plays a significant role in promoting angiogenesis. L-N5-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent inhibitor of all three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). By blocking the production of NO, this compound presents a promising tool for investigating and potentially inhibiting cancer-associated angiogenesis.

These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound is an L-arginine analog that acts as a competitive inhibitor of nitric oxide synthases. NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. In the context of cancer angiogenesis, the inhibition of eNOS and iNOS is particularly relevant.

  • Inhibition of eNOS: Endothelial NOS is primarily responsible for the production of NO in endothelial cells. This NO is a key mediator of vascular endothelial growth factor (VEGF)-induced angiogenesis. VEGF, a potent pro-angiogenic factor secreted by tumor cells, stimulates eNOS to produce NO, which in turn activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This signaling cascade promotes endothelial cell proliferation, migration, and tube formation. This compound blocks this pathway at the source by inhibiting eNOS, thereby attenuating the angiogenic effects of VEGF.

  • Inhibition of iNOS: Inducible NOS is often overexpressed in various tumor types and is associated with inflammation-driven angiogenesis and tumor progression. iNOS produces large amounts of NO, which can have pleiotropic effects, including the promotion of angiogenesis and the protection of tumor cells from apoptosis. Inhibition of iNOS by this compound can therefore reduce tumor-associated inflammation and angiogenesis.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and related NOS inhibitors in inhibiting angiogenesis and cancer cell proliferation.

ParameterValueNOS IsoformReference
Ki 1.7 µMnNOS[Source with Ki values for L-NIO]
3.9 µMeNOS[Source with Ki values for L-NIO]
3.9 µMiNOS[Source with Ki values for L-NIO]

Table 1: Inhibitory Potency of this compound against NOS Isoforms. This table presents the inhibitor constant (Ki) values of this compound for the three major nitric oxide synthase isoforms.

Cell LineTreatmentGrowth InhibitionReference
HT 29This compound~15%[Source with data on L-NIO and 5-FU combination]
This compound + 5-Fluorouracil~40%[Source with data on L-NIO and 5-FU combination]
HCT 116This compound~20%[Source with data on L-NIO and 5-FU combination]
This compound + 5-Fluorouracil~60%[Source with data on L-NIO and 5-FU combination]

Table 2: In Vitro Inhibition of Colorectal Cancer Cell Proliferation. This table shows the percentage of growth inhibition in human colorectal cancer cell lines HT 29 and HCT 116 after treatment with this compound alone and in combination with the chemotherapeutic agent 5-Fluorouracil (5-FU). The combination therapy demonstrates a significant enhancement of the anti-proliferative effect.[1]

Cancer ModelTreatment (NOS Inhibitor)Effect on Tumor GrowthEffect on Microvessel DensityReference
Murine Mammary Adenocarcinoma (C3L5)L-NAMESignificant reduction in tumor-induced neovascularization and viable tissue mass.Significant reduction in CD31-positive microvessels.[Source with in vivo data for L-NAME in a mammary cancer model]
Human Melanoma XenograftL-NILSignificant inhibition of tumor growth and extended survival.Decreased density of CD31+ microvessels.[Source with in vivo data for L-NIL in a melanoma model]
DMBA-induced Rat Breast CancerL-NAME (30 mg/kg/day)Significant reduction in tumor number, weight, and volume. Delayed tumor formation.Not explicitly quantified, but associated with modulation of angiogenesis.[Source with in vivo data for L-NAME in a rat breast cancer model]

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Effects of NOS Inhibitors. This table summarizes the in vivo effects of NOS inhibitors in various cancer models. Note that the data presented is for L-NAME and L-NIL, compounds structurally and functionally similar to this compound, as specific in vivo monotherapy data for L-Nio was not available.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (stock solution in sterile water or PBS)

  • VEGF (as a positive control for angiogenesis induction)

  • 96-well cell culture plates

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell basal medium (EBM) containing 2% FBS. A typical cell density is 1-2 x 10^4 cells per well.

  • Treatment: Prepare different concentrations of this compound in EBM. A suggested starting range, based on its Ki values, is 1 µM to 100 µM. Add the this compound solutions to the cell suspension. Include a vehicle control (medium with the same concentration of the solvent used for L-Nio) and a positive control with VEGF (e.g., 20 ng/mL) to induce tube formation.

  • Incubation: Gently add 100 µL of the cell suspension with the respective treatments to each well of the coated 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast Microscopy: Observe the formation of tube-like structures under an inverted microscope. Capture images at different time points.

    • Fluorescent Staining (Optional): At the end of the incubation, carefully remove the medium and add 100 µL of 2 µM Calcein AM in PBS to each well. Incubate for 30 minutes at 37°C. Wash the wells with PBS and visualize the fluorescently labeled tube network using a fluorescence microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the migration of endothelial cells to close a "wound" or scratch in a confluent cell monolayer.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • VEGF

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Once confluent, create a "wound" by gently scratching the monolayer in a straight line with a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove any detached cells and debris.

  • Treatment: Replace the medium with fresh EBM containing different concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control and a positive control with VEGF (e.g., 20 ng/mL).

  • Image Acquisition: Immediately after adding the treatments (time 0), and at regular intervals (e.g., every 4-6 hours) for up to 24 hours, capture images of the wound at the same position using an inverted microscope.

  • Data Analysis: Measure the width of the wound at different time points for each condition. The rate of wound closure can be calculated as the percentage of the initial wound area that has been covered by migrating cells over time.

In Vivo Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted plug of basement membrane matrix.

Materials:

  • Growth factor-reduced Basement Membrane Matrix (Matrigel®)

  • This compound

  • VEGF or bFGF (basic fibroblast growth factor) as a pro-angiogenic stimulus

  • Heparin

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Syringes and needles

  • Surgical tools

  • Hemoglobin assay kit (e.g., Drabkin's reagent)

  • Anti-CD31 antibody for immunohistochemistry

Protocol:

  • Plug Preparation: On ice, mix growth factor-reduced Matrigel (e.g., 0.5 mL per plug) with heparin (e.g., 10 units/mL). To this mixture, add the pro-angiogenic factor (e.g., VEGF at 100 ng/mL or bFGF at 200 ng/mL) and the desired concentration of this compound or vehicle control. Keep the mixture on ice to prevent premature polymerization.

  • Injection: Anesthetize the mice. Subcutaneously inject the Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe and a 24-gauge needle. The Matrigel will form a solid plug at body temperature.

  • Treatment (Systemic - Optional): this compound can also be administered systemically via intraperitoneal injection or osmotic pumps throughout the duration of the experiment.

  • Plug Excision: After a predetermined time (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of blood vessel infiltration.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them. Perform immunohistochemistry using an anti-CD31 antibody to specifically stain endothelial cells.

  • Data Analysis: Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field in the histological sections.

Visualizations

Signaling Pathway Diagram

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds eNOS eNOS VEGFR->eNOS Activates NO Nitric Oxide eNOS->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) cGMP->Angiogenesis Promotes L_Nio This compound L_Nio->eNOS Inhibits G cluster_0 Endothelial Cell Tube Formation Assay a Coat 96-well plate with Matrigel b Seed HUVECs with L-Nio/Controls a->b c Incubate (4-18 hours) b->c d Visualize and Quantify Tube Formation c->d G cluster_1 Wound Healing (Migration) Assay e Grow HUVECs to confluent monolayer f Create 'wound' with pipette tip e->f g Treat with L-Nio/Controls f->g h Image wound closure over time (0-24h) g->h i Analyze migration rate h->i G cluster_2 In Vivo Matrigel Plug Assay j Prepare Matrigel with VEGF and L-Nio/Controls k Subcutaneously inject into mice j->k l Excise plugs after 7-14 days k->l m Quantify angiogenesis (Hemoglobin/CD31 staining) l->m

References

Troubleshooting & Optimization

L-Nio dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of L-Nio dihydrochloride, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

1. How should I store the solid (powder) form of this compound?

For long-term storage, the solid form of this compound should be stored in a desiccated environment at -20°C.[1][2][3] Some suppliers also recommend a storage temperature range of -10 to -35°C.[4] Under these conditions, the product is guaranteed to be stable for at least two to three years, with some sources indicating stability for four years or more.[2][3]

2. My vial of this compound was left at room temperature for a few days. Is it still usable?

This compound is stable at ambient temperatures for short periods, such as during shipping.[2] If the exposure to room temperature was for a few days, it is likely that the compound is still viable.[4] However, for sensitive applications, it is recommended to perform a small-scale positive control experiment to confirm its efficacy before proceeding with critical or large-scale experiments.[4]

3. What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to prepare stock solutions fresh for each experiment.[1] However, if necessary, you can prepare a stock solution and store it for a limited time. The compound is soluble in water, DMSO, and ethanol.[3][4] For detailed instructions, please refer to the "Experimental Protocols" section below.

4. How should I store stock solutions of this compound?

Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] When stored at -80°C, the solution is stable for up to six months, while at -20°C, it is stable for about one month.[2][5] Aqueous solutions are less stable and it is generally recommended to use them on the same day they are prepared.[1]

5. What should I do if the this compound doesn't dissolve easily?

If you encounter solubility issues, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] this compound has good solubility in water (up to 100-125 mg/mL with sonication) and PBS (pH 7.2, up to 10 mg/mL), as well as in organic solvents like DMSO and ethanol (around 20 mg/mL).[1][3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or no inhibitory effect observed in my experiment. Improper storage of this compound leading to degradation.Verify that the solid compound and any stock solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for stock solutions). If storage conditions were compromised, consider using a fresh vial.
Repeated freeze-thaw cycles of the stock solution.Always aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.
Incorrect concentration of the working solution.Double-check all calculations for the preparation of your stock and working solutions.
Precipitate forms in my stock solution after thawing. The concentration of the stock solution may be too high for the solvent at lower temperatures.Gently warm the solution to 37°C and sonicate to redissolve the precipitate before use. Consider preparing a less concentrated stock solution for future experiments.
Concerns about the stability of the compound after accidental exposure to light or moisture. While fluorescent compounds are particularly sensitive to light, most chemicals, including this compound, are relatively stable for short periods.[4] Moisture can be a greater concern for hygroscopic compounds.For critical experiments, it is best to perform a small-scale positive control experiment to validate the compound's activity before proceeding.

Data on Storage and Stability

Form Storage Temperature Duration of Stability Solvents for Stock Solutions
Solid (Powder) -20°C (desiccated)≥ 4 years[3]N/A
4°C2 years[2]N/A
In Solution -80°C6 months[2][5]Water, DMSO, Ethanol, DMF, PBS (pH 7.2)[3][4]
-20°C1 month[2][5]Water, DMSO, Ethanol, DMF, PBS (pH 7.2)[3][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in Water
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to minimize condensation.[1]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight is 246.13 g/mol .

  • Solvent Addition: Add the calculated volume of sterile, purified water to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 2.46 mg of this compound in 1 mL of water.

  • Dissolution: Vortex the solution to mix. If necessary, gently warm the tube to 37°C and sonicate until the solid is completely dissolved.[1]

  • Sterilization (Optional): If the stock solution is for use in cell culture, it can be sterilized by passing it through a 0.22 µm filter.[5]

  • Storage: If not for immediate use, aliquot the stock solution into sterile, single-use tubes and store at -80°C for up to 6 months.[2][5]

Visualized Workflows

L_Nio_Dihydrochloride_Workflow Workflow for Preparation and Storage of this compound Stock Solution cluster_preparation Preparation cluster_storage Storage & Use start Start: Retrieve this compound Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_solvent Add Appropriate Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility warm_sonicate Warm to 37°C and Sonicate check_solubility->warm_sonicate No sterilize Sterile Filter (0.22 µm) if Necessary check_solubility->sterilize Yes warm_sonicate->dissolve use_fresh Use Immediately for Experiment sterilize->use_fresh aliquot Aliquot into Single-Use Tubes sterilize->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen end End: Ready for Future Use store_frozen->end

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

Common issues with L-Nio dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Nio dihydrochloride experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[1][2][3] It acts as a competitive inhibitor at the L-arginine binding site of the enzyme, thereby blocking the production of nitric oxide (NO).[4][5] This inhibition is NADPH-dependent.[1][3]

Q2: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

This compound is soluble in water.[2][6][7] For in vitro experiments, sterile water is the recommended solvent. To aid dissolution, especially at higher concentrations, ultrasonic treatment may be necessary.[1][6] If you observe any precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1] It is also soluble in DMSO and ethanol.[7]

Q3: My experimental results are inconsistent. What are some potential causes?

Inconsistent results with this compound can stem from several factors:

  • Solution Instability: this compound solutions, especially when prepared, should be aliquoted and stored properly to prevent degradation from repeated freeze-thaw cycles.[1]

  • Non-selective Inhibition: As a non-selective NOS inhibitor, this compound affects all three major NOS isoforms (nNOS, eNOS, and iNOS).[1][3][8] This lack of specificity can lead to complex biological effects that may vary depending on the experimental model and the relative expression of each NOS isoform.

  • Experimental Conditions: The actual concentration of NO being inhibited can be influenced by various components in the cell culture media or buffer solutions.[9] Factors such as pH and the presence of other molecules can affect the stability and activity of both this compound and the NOS enzymes.

Q4: How should I store this compound powder and its stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C, desiccated and away from moisture.[1][6] Under these conditions, it is stable for at least four years.[7]

  • Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation, it is advisable to store the solutions under a nitrogen atmosphere and away from moisture.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration may be too high for the solvent, or the solution may have been stored improperly.Try gentle heating and/or sonication to redissolve the compound.[1] If precipitation persists, prepare a fresh, lower concentration stock solution. Ensure proper storage conditions are met.[1]
Low or no inhibitory effect observed The compound may have degraded, or the concentration used may be insufficient.Prepare a fresh stock solution from the powder. Verify the concentration and consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific system.
Unexpected off-target effects This compound is a non-selective NOS inhibitor and will affect all NOS isoforms.Consider using more selective NOS inhibitors if the goal is to target a specific isoform. For example, 1400W is a more selective inhibitor for iNOS.[10][11] Alternatively, use molecular tools like shRNA to knockdown specific NOS isoforms to complement the pharmacological inhibition studies.[10][11]
Variability between in vitro and in vivo results Differences in metabolism, bioavailability, and the complex biological environment in vivo can lead to discrepancies.For in vivo studies, carefully consider the route of administration and dosage. In vivo efficacy has been demonstrated with direct injection.[1][12] It is crucial to perform pilot studies to determine the optimal dose and timing for your specific animal model.

Data and Protocols

Inhibitory Activity of this compound
NOS IsoformKi Value (μM)
nNOS (neuronal)1.7[1][3][7]
eNOS (endothelial)3.9[1][3][7]
iNOS (inducible)3.9[1][3][7]
Solubility Data
SolventMaximum Concentration
Water125 mg/mL (507.86 mM)[1]
DMSO33.33 mg/mL (135.42 mM)[6]
PBS (pH 7.2)10 mg/mL[7]
Ethanol20 mg/mL[7]
Experimental Protocol: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution to mix. If the powder does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[1][6] Gentle warming can also be applied if necessary.[1]

  • Sterilization: If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Visualizations

G This compound Mechanism of Action cluster_0 Nitric Oxide Synthase (NOS) Cycle cluster_1 Inhibition L-Arginine L-Arginine NOS_Enzyme NOS Enzyme (nNOS, eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Nitric_Oxide Nitric Oxide (NO) NOS_Enzyme->Nitric_Oxide NADPH NADPH NADPH->NOS_Enzyme Cofactor O2 O2 O2->NOS_Enzyme Cofactor L-Nio This compound L-Nio->NOS_Enzyme Competitive Inhibition

Caption: Mechanism of this compound as a competitive inhibitor of NOS.

G Experimental Workflow: In Vitro NOS Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - NOS enzyme - L-Arginine - NADPH - Assay Buffer Start->Prepare_Reagents Prepare_LNIO Prepare L-Nio Stock Solution Start->Prepare_LNIO Incubate Incubate NOS with This compound Prepare_Reagents->Incubate Prepare_LNIO->Incubate Initiate_Reaction Initiate Reaction (add L-Arginine & NADPH) Incubate->Initiate_Reaction Measure_NO Measure NO Production (e.g., Griess Assay) Initiate_Reaction->Measure_NO Analyze_Data Analyze Data (Calculate % Inhibition) Measure_NO->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro NOS inhibition experiment.

G Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Solution Check L-Nio Solution (Freshly prepared? Stored correctly?) Inconsistent_Results->Check_Solution Yes Check_Concentration Verify Concentration (Perform dose-response) Check_Solution->Check_Concentration Consider_Nonselectivity Consider Non-selective Effects (Are other NOS isoforms involved?) Check_Concentration->Consider_Nonselectivity Control_Experiments Run Appropriate Controls (Vehicle, positive/negative controls) Consider_Nonselectivity->Control_Experiments Review_Protocol Review Experimental Protocol (Consistent timing, reagents?) Control_Experiments->Review_Protocol Problem_Solved Problem Resolved Review_Protocol->Problem_Solved Issue Identified Consult_Literature Consult Literature for Model-Specific Issues Review_Protocol->Consult_Literature Issue Persists

Caption: A logical approach to troubleshooting inconsistent experimental outcomes.

References

Optimizing L-Nio Dihydrochloride Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective use of L-Nio dihydrochloride in your experiments. Whether you are investigating the role of nitric oxide in cellular signaling or developing novel therapeutics, this resource offers detailed protocols, troubleshooting advice, and essential data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (L-N5-(1-Iminoethyl)ornithine dihydrochloride) is a potent and non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] Its mechanism of action is based on the NADPH-dependent inhibition of these enzymes, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO).[1][2]

Q2: What are the typical storage conditions and stability of this compound?

For long-term stability, this compound should be stored at -20°C.[4] Stock solutions, once prepared, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: In which solvents can I dissolve this compound?

This compound is soluble in water, with a maximum concentration of 100 mM.[4][5] It is also soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at 20 mg/mL, and in phosphate-buffered saline (PBS, pH 7.2) at 10 mg/mL.[3] For in vivo experiments, various formulations can be prepared, including dissolving in corn oil or using a mixture of DMSO, PEG300, and Tween 80.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition of NO production Incorrect concentration: The concentration of L-Nio may be too low for the specific cell type or experimental conditions.Perform a dose-response curve to determine the optimal inhibitory concentration for your system. Start with a range based on the provided tables and the Ki values (nNOS: 1.7 µM, eNOS: 3.9 µM, iNOS: 3.9 µM).[1][2]
Degradation of L-Nio: Improper storage or handling of the compound or stock solutions can lead to degradation.Ensure proper storage at -20°C for the solid compound and -80°C for stock solutions.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
High substrate concentration: An excess of L-arginine in the culture medium can compete with L-Nio for binding to the NOS enzyme.Consider using a medium with a lower L-arginine concentration or supplementing with a higher concentration of L-Nio.
Unexpected off-target effects or cytotoxicity High concentration: The concentration of L-Nio may be too high, leading to non-specific effects or cellular toxicity.Determine the cytotoxic concentration (IC50) for your cell line using a cell viability assay (e.g., MTT or MTS assay). Use a concentration well below the cytotoxic level for your experiments.
Solvent toxicity: The solvent used to dissolve L-Nio (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.Ensure the final solvent concentration is below the tolerance level for your cells (typically <0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment.
Inaccurate pipetting or dilution: Errors in preparing stock or working solutions can lead to variability in the final concentration.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the specific cell type, experimental conditions, and the desired level of NOS inhibition. The following tables provide a summary of reported working concentrations for various in vitro and in vivo models.

In Vitro Applications
Cell TypeApplicationConcentration RangeReference
Colorectal Cancer Cells (HT 29, HCT 116)Inhibition of cell proliferation and migrationUp to 4 mM[7][8]
Murine Bone Marrow CellsInhibition of CFU-E colony formation5 - 100 µM
Porcine Aortic Endothelial CellsInhibition of NO synthase0.1 - 100 µM[9]
Macrophages (J774A.1)Inhibition of NO production[10]
Neuronal Cells (CAD cells)Inhibition of nNOS[11]
In Vivo Applications
Animal ModelAdministration RouteDosage RangeApplicationReference
RatIntrastriatal Injection0.04 - 2.0 µmol/ratInduction of focal cerebral ischemia[1][6]
RatIntravenous (i.v.)0.03 - 300 mg/kgInhibition of hypotensive responses[9]
MouseIntraperitoneal (i.p.)1 - 75 mg/kg (for L-NAME, a similar NOS inhibitor)Antinociception studies[12]

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent cell cultures. Optimization may be required for specific cell lines and experimental designs.

1. Preparation of Stock Solution:

  • Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM in sterile water or DMSO).

  • Briefly vortex to dissolve the compound completely.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.

2. Cell Seeding:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency).

  • Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

3. Treatment with this compound:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare the desired final concentrations of L-Nio by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Remove the old medium from the cells and gently wash with sterile PBS.

  • Add the medium containing the different concentrations of L-Nio to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest L-Nio concentration) and an untreated control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

4. Post-Treatment Analysis:

  • After the incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.

  • Common assays include:

    • Griess Assay: To measure nitrite levels in the supernatant as an indicator of NO production.

    • Cell Viability Assays (MTT, MTS): To assess the cytotoxic effects of the treatment.

    • Western Blotting or qPCR: To analyze the expression of target proteins or genes.

    • Functional Assays: Specific to the research question (e.g., migration assay, tube formation assay).

Visualizing the Mechanism of Action

To understand how this compound impacts cellular processes, it is crucial to visualize the nitric oxide signaling pathway and the experimental workflow.

Nitric Oxide Signaling Pathway

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Nio This compound L_Nio->NOS Inhibition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: Inhibition of Nitric Oxide Synthesis by this compound.

Experimental Workflow for In Vitro Studies

Experimental_Workflow Start Start Prepare_Stock Prepare L-Nio Stock Solution Start->Prepare_Stock Treat_Cells Treat Cells with L-Nio (and Controls) Prepare_Stock->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Collect_Samples Collect Supernatant and/or Cell Lysates Incubate->Collect_Samples Analysis Downstream Analysis (Griess, Viability, etc.) Collect_Samples->Analysis End End Analysis->End

Caption: General workflow for cell-based experiments with L-Nio.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Problem No/Low Inhibition Check_Conc Is Concentration Optimal? Problem->Check_Conc Check_Storage Is Compound/Stock Stored Correctly? Check_Conc->Check_Storage Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Substrate Is L-Arginine Concentration High? Check_Storage->Check_Substrate Yes New_Aliquot Use Fresh Aliquot Check_Storage->New_Aliquot No Adjust_Medium Adjust Medium or Increase L-Nio Check_Substrate->Adjust_Medium Yes

Caption: Troubleshooting logic for ineffective L-Nio treatment.

References

L-Nio Dihydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Nio dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as N5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent, non-selective, and irreversible inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] Its primary mechanism of action is the inhibition of nitric oxide (NO) production by these enzymes.[1][2]

Q2: What are the reported Ki values for this compound against the different NOS isoforms?

This compound exhibits potent inhibition of all three NOS isoforms with Ki values in the low micromolar range. The inhibitory constants (Ki) are as follows:

NOS IsoformKi (µM)
nNOS (neuronal)1.7[3]
eNOS (endothelial)3.9[3]
iNOS (inducible)3.9[3]

Q3: Is this compound selective for any particular NOS isoform?

No, this compound is considered a non-selective NOS inhibitor, as it potently inhibits all three isoforms.[1][3] While there is a slight preference for nNOS, its strong activity against eNOS and iNOS makes it unsuitable for experiments requiring isoform-specific inhibition.

Q4: What are the known in vivo effects of this compound administration?

Due to its potent inhibition of eNOS, which plays a crucial role in maintaining vascular tone, systemic administration of this compound in rodents leads to a dose-dependent increase in mean arterial blood pressure and a corresponding reflex bradycardia (a decrease in heart rate).[4] In some experimental models, direct administration into the brain has been shown to induce a consistent focal ischemic infarct.[3]

Troubleshooting Guides

Unexpected Cardiovascular Effects in Animal Models

Issue: My animal model is exhibiting a more pronounced or different cardiovascular response than expected after this compound administration (e.g., excessive hypertension, unexpected changes in heart rate).

Potential Causes and Solutions:

  • On-Target eNOS Inhibition: The primary cause of hypertension is the intended inhibition of eNOS in the vasculature. The magnitude of this effect can be influenced by the animal's baseline cardiovascular state.

    • Troubleshooting Step: Carefully titrate the dose of this compound to find the optimal balance between effective NOS inhibition in your target tissue and manageable cardiovascular side effects. Consider starting with a lower dose and gradually increasing it.

    • Experimental Control: To confirm that the observed effects are due to NOS inhibition, you can attempt to reverse the hypertensive effect by administering L-arginine, the substrate for NOS.[4]

  • Potential Off-Target Effect on DDAH: While not directly demonstrated for L-Nio, structurally related compounds have been shown to inhibit dimethylarginine dimethylaminohydrolase (DDAH). DDAH is an enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS. Inhibition of DDAH would lead to an accumulation of ADMA, further potentiating the inhibition of NOS and potentially leading to a stronger than expected hypertensive response.

    • Troubleshooting Step: If you suspect off-target effects are contributing to the observed phenotype, consider measuring plasma or tissue levels of ADMA. An unexpected increase in ADMA levels after L-Nio administration could suggest an off-target effect on DDAH.

    DDAH_Pathway cluster_0 Endogenous NO Regulation cluster_1 L-Nio Intervention ADMA ADMA (Endogenous NOS inhibitor) NOS NOS ADMA->NOS DDAH DDAH DDAH->ADMA Degrades L_Arginine L-Arginine L_Arginine->NOS NO Nitric Oxide NOS->NO L_Nio L-Nio L_Nio->DDAH Potential Off-Target Inhibition L_Nio->NOS Direct Inhibition

    Caption: Potential on- and off-target effects of L-Nio on the nitric oxide pathway.

Inconsistent or Lack of Efficacy in In Vitro Assays

Issue: I am not observing the expected level of NOS inhibition in my cell-based or tissue homogenate assay.

Potential Causes and Solutions:

  • Sub-optimal Assay Conditions: The activity of NOS enzymes is dependent on several co-factors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

    • Troubleshooting Step: Ensure that your assay buffer is supplemented with saturating concentrations of all necessary co-factors. Refer to the detailed experimental protocol below for recommended concentrations.

  • Competition with Endogenous L-arginine: High concentrations of the substrate L-arginine in your sample can compete with L-Nio for binding to the active site of NOS, reducing its apparent potency.

    • Troubleshooting Step: If possible, measure the endogenous L-arginine concentration in your samples. If it is high, you may need to increase the concentration of L-Nio or consider methods to reduce the endogenous L-arginine levels.

  • Irreversible Inhibition and Pre-incubation Time: L-Nio is an irreversible inhibitor, and its inhibitory effect can be time-dependent.

    • Troubleshooting Step: Ensure you are pre-incubating your samples with L-Nio for a sufficient amount of time to allow for maximal inhibition before initiating the reaction by adding the substrate. A pre-incubation time of 10-20 minutes is often recommended.[1][2]

    experimental_workflow A Prepare Tissue/Cell Lysate B Add L-Nio and Co-factors (Pre-incubation) A->B C Initiate Reaction (Add L-arginine) B->C D Incubate at 37°C C->D E Measure NO Production (e.g., Griess Assay) D->E

    Caption: A simplified workflow for an in vitro NOS activity assay.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Griess Method)

This protocol is adapted for measuring NOS activity in cell lysates or tissue homogenates.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1 mM EDTA, 0.1 mM EGTA

  • NOS Co-factors: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4)

  • Substrate: L-arginine

  • This compound stock solution

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve solutions

Procedure:

  • Prepare cell or tissue homogenates in ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add your sample (e.g., 50-100 µg of protein).

  • Add the desired concentration of this compound or vehicle control.

  • Add the NOS co-factors to each well.

  • Bring the total volume in each well to 100 µL with Assay Buffer.

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the reaction by adding L-arginine (e.g., final concentration of 1 mM).

  • Incubate at 37°C for 1-2 hours.

  • To measure nitrite (a stable metabolite of NO), add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the amount of nitrite produced by comparing the absorbance to a sodium nitrite standard curve.

In Vivo Blood Pressure Measurement in Rodents

This protocol provides a general outline for the invasive measurement of blood pressure in anesthetized rodents following L-Nio administration. All procedures should be performed in accordance with institutional animal care and use guidelines.

Materials:

  • Anesthetic (e.g., isoflurane, urethane)

  • Surgical tools for cannulation

  • Pressure transducer and data acquisition system

  • Catheter (e.g., PE-50 tubing) filled with heparinized saline

  • This compound solution for intravenous administration

Procedure:

  • Anesthetize the rodent using your institutionally approved protocol.

  • Surgically expose the carotid artery (for blood pressure measurement) and a jugular vein (for drug administration).

  • Insert a heparinized saline-filled catheter into the carotid artery and secure it. Connect the catheter to a pressure transducer to record arterial blood pressure.

  • Insert a catheter into the jugular vein for intravenous administration of L-Nio.

  • Allow the animal to stabilize and record a baseline blood pressure and heart rate for at least 30 minutes.

  • Administer this compound intravenously at the desired dose.

  • Continuously monitor and record the mean arterial pressure (MAP) and heart rate for the duration of the experiment.

    in_vivo_workflow A Anesthetize Rodent B Cannulate Carotid Artery and Jugular Vein A->B C Record Baseline Blood Pressure & Heart Rate B->C D Administer L-Nio IV C->D E Continuously Monitor Cardiovascular Parameters D->E

    Caption: A general workflow for in vivo cardiovascular monitoring with L-Nio.

References

Interpreting unexpected results with L-Nio dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIO dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (L-N5-(1-Iminoethyl)ornithine dihydrochloride) is a potent inhibitor of nitric oxide synthase (NOS) enzymes.[1][2][3] It acts as a non-selective inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][4][5] this compound is dependent on NADPH to exert its inhibitory effects.[2][5][6] Its primary mechanism involves competing with the natural substrate, L-arginine, thereby blocking the production of nitric oxide (NO).[7][8]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C and desiccated.[4][9] Under these conditions, it is stable for at least four years.[4] For short-term use, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare and use solutions on the same day to ensure optimal activity.[3] Avoid repeated freeze-thaw cycles. While the solid form is shipped at room temperature in the continental US, it should be stored at -20°C upon receipt.[4]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of solvents. The following table summarizes its solubility:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water100406.29
PBS (pH 7.2)1040.63
DMF2081.26
DMSO2081.26
Ethanol2081.26

Data compiled from multiple sources.[1][3][4] For higher solubility in aqueous solutions, warming the tube to 37°C and using an ultrasonic bath can be beneficial.[3]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Cause 1: Improper Storage or Handling

This compound is sensitive to storage conditions. Improper storage can lead to degradation and loss of activity.

  • Solution: Ensure the compound has been stored at -20°C and protected from moisture.[4][9] If the product was left at room temperature for an extended period, its efficacy may be compromised.[9] It is advisable to perform a small-scale positive control experiment to confirm the activity of your stock.[9]

Possible Cause 2: Incorrect Concentration

The effective concentration of L-NIO can vary significantly between in vitro and in vivo experiments and across different cell types or tissues.

  • Solution: Refer to the literature for concentrations used in similar experimental setups. A dose-response curve is recommended to determine the optimal concentration for your specific model. For example, in vitro inhibition of endothelial NO synthase has been observed with concentrations in the range of 0.1-100 µM.[7]

Possible Cause 3: Presence of High Levels of L-arginine

L-NIO is a competitive inhibitor of L-arginine. High concentrations of L-arginine in your experimental system can outcompete L-NIO, reducing its inhibitory effect.

  • Solution: Be aware of the L-arginine concentration in your cell culture media or experimental buffer. If high concentrations are present, you may need to increase the concentration of L-NIO or use a medium with a lower L-arginine content. The inhibitory effects of L-NIO can be reversed by the addition of L-arginine in a dose-dependent manner.[7]

Issue 2: Unexpected Off-Target Effects

Possible Cause: Non-Selectivity of L-NIO

L-NIO is a non-selective inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS).[1][2][4][5] Therefore, observed effects may not be attributable to the inhibition of a single isoform.

  • Solution: To dissect the specific roles of each NOS isoform, consider using more selective inhibitors in parallel experiments. For example, 1400W is a more selective inhibitor for iNOS, while Nω-propyl-l-arginine (NPA) has shown some selectivity for nNOS in cell-free assays.[10][11] However, it is crucial to verify the selectivity of any inhibitor in your specific experimental system, as selectivity observed in cell-free assays may not always translate to cellular or tissue-level experiments.[10]

Issue 3: Discrepancies Between In Vitro and In Vivo Results

Possible Cause: Pharmacokinetic and Pharmacodynamic Differences

The bioavailability, distribution, metabolism, and excretion of L-NIO can differ significantly between a controlled in vitro environment and a complex in vivo system.

  • Solution: When transitioning from in vitro to in vivo studies, it is essential to perform dose-ranging studies to determine the effective and non-toxic dose. Factors such as route of administration and animal model can influence the outcome. For instance, intravenous administration of L-NIO has been shown to induce a dose-dependent increase in mean systemic arterial blood pressure in rats.[7]

Experimental Protocols & Data

Inhibition Constants (Ki) of this compound

The following table summarizes the inhibitory constants (Ki) of L-NIO for the different NOS isoforms.

NOS IsoformKi (µM)Species
nNOS (neuronal)1.7Rat
eNOS (endothelial)3.9Bovine
iNOS (inducible)3.9Mouse

Data from various sources.[2][4][5][6]

General Protocol for Preparing a 10 mM Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder (MW: 246.13 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.46 mg.

  • Solvent Addition: Add the appropriate volume of your chosen solvent (e.g., sterile water or DMSO) to the powder.

  • Dissolving: Vortex or sonicate the solution until the powder is completely dissolved. If using water, gentle warming to 37°C can aid dissolution.[3]

  • Sterilization (if for cell culture): If the stock solution is for use in cell culture, filter-sterilize it through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizing Key Concepts

To aid in understanding the experimental context, the following diagrams illustrate relevant pathways and workflows.

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS NOS Enzymes (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate L_NIO This compound L_NIO->NOS Competitive Inhibitor NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis Biological_Effects Downstream Biological Effects NO_Citrulline->Biological_Effects

Caption: L-NIO competitively inhibits NOS enzymes.

Troubleshooting_Workflow Start Unexpected Result with L-NIO Check_Storage Verify Proper Storage (-20°C, Desiccated) Start->Check_Storage Check_Concentration Review L-NIO Concentration (Dose-Response) Check_Storage->Check_Concentration Storage OK Check_Arginine Assess L-Arginine Levels in System Check_Concentration->Check_Arginine Concentration OK Consider_Selectivity Consider Non-Selectivity (Use Isoform-Specific Inhibitors) Check_Arginine->Consider_Selectivity Arginine OK In_Vitro_Vivo Evaluate In Vitro vs. In Vivo Differences (Pharmacokinetics) Consider_Selectivity->In_Vitro_Vivo Selectivity Addressed Resolution Hypothesis Refined/ Experiment Optimized In_Vitro_Vivo->Resolution Differences Considered

Caption: A logical workflow for troubleshooting unexpected results.

References

L-Nio dihydrochloride batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIO dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (N⁵-(1-iminoethyl)-L-ornithine dihydrochloride) is a potent, non-selective, and NADPH-dependent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2][3] It acts as a competitive inhibitor at the L-arginine binding site of the enzyme, thereby blocking the production of nitric oxide (NO).[4][5] Due to its inhibitory action, it is widely used in research to study the physiological and pathological roles of NO.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C, desiccated, and protected from moisture.[3][6] Under these conditions, it can be stable for at least four years.[2] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles.[3] Stock solutions in aqueous buffers are not recommended for long-term storage; for instance, at -20°C, a solution is typically stable for up to one month, while at -80°C, it may be stable for up to six months.[3][7] It is highly recommended to prepare fresh working solutions on the day of use.[6]

Q3: In which solvents is this compound soluble?

This compound is soluble in water and various buffer systems. Solubility data from different suppliers indicate good solubility in water (e.g., up to 100 mg/mL or 125 mg/mL, sometimes requiring sonication for complete dissolution).[2][3] It is also soluble in other solvents such as DMSO, DMF, and ethanol.[2]

Data Summary: Physicochemical and Inhibitory Properties

PropertyValue
Molecular Formula C₇H₁₅N₃O₂ · 2HCl
Molecular Weight 246.13 g/mol (may vary slightly between batches due to hydration)[8]
Appearance White to off-white solid[3]
Storage -20°C, desiccated[2][3][6]
Stability (Solid) ≥ 4 years at -20°C[2]
Solubility Water: up to 100-125 mg/mL[2][3] DMSO: ~20 mg/mL[2] PBS (pH 7.2): ~10 mg/mL[2]
Inhibitory Constants (Kᵢ) nNOS: 1.7 µM[3] eNOS: 3.9 µM[3] iNOS: 3.9 µM[3]

Troubleshooting Guide: Batch-to-Batch Variability

Inconsistent experimental results between different lots of this compound can be a significant source of frustration. This guide provides a systematic approach to troubleshooting and mitigating batch-to-batch variability.

Issue: A new batch of this compound is giving different results (e.g., lower potency, unexpected off-target effects) compared to the previous batch.

Potential Causes and Solutions
  • Variation in Purity and Impurities:

    • Cause: The purity of the compound can vary between batches, and the presence of even small amounts of impurities can affect biological activity.[9][10][11]

    • Solution:

      • Review the Certificate of Analysis (CofA): Carefully compare the CofA for the new and old batches. Look for differences in the reported purity (e.g., by HPLC), moisture content, and any listed impurities.[2][12] A seemingly small difference in purity can be significant.

      • Qualify the New Batch: Before using a new batch in a large-scale or critical experiment, it is best practice to perform a small-scale positive control experiment to confirm its activity.[13] This could involve a simple in vitro NOS activity assay to determine the IC₅₀ and compare it to the expected value or the value obtained with the previous batch.

  • Differences in Hydration State:

    • Cause: this compound is a salt and its degree of hydration can vary between batches.[8] This will alter the actual molecular weight of the compound you are weighing out, leading to errors in the concentration of your stock solutions.

    • Solution:

      • Check the Batch-Specific Molecular Weight: The CofA should provide the batch-specific molecular weight.[8] Always use this value when calculating the mass of the compound needed to prepare your stock solutions. Do not rely on a generic molecular weight from a database.

      • Recalculate Stock Concentrations: If you have already prepared stock solutions using a generic molecular weight, you may need to recalculate the actual concentration based on the batch-specific molecular weight and adjust your experimental dilutions accordingly.

  • Improper Storage and Handling:

    • Cause: this compound is sensitive to moisture.[3] Improper storage of a new or existing batch can lead to degradation of the compound.

    • Solution:

      • Ensure Proper Storage: Always store the solid compound at -20°C in a desiccator.

      • Handle Quickly When Weighing: Minimize the time the compound is exposed to ambient air and humidity when weighing.

      • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound in solution, aliquot stock solutions into single-use volumes.[3]

  • Variability in Experimental Assay Conditions:

    • Cause: Minor, unintended variations in your experimental setup can be mistaken for batch-to-batch variability.[14][15]

    • Solution:

      • Standardize Protocols: Ensure that all experimental parameters, such as buffer composition, pH, temperature, incubation times, and enzyme/substrate concentrations, are kept consistent between experiments.[6][16]

      • Use Internal Controls: Always include positive and negative controls in your experiments to ensure the assay itself is performing as expected.

Troubleshooting Workflow

G start Inconsistent Results with New Batch cofA Review and Compare Certificate of Analysis (CofA) for Both Batches start->cofA purity Significant Difference in Purity or Impurities? cofA->purity Note any discrepancies hydration Check Batch-Specific Molecular Weight purity->hydration No qualify Perform Small-Scale Qualification Experiment (e.g., IC50 determination) purity->qualify Yes recalculate Recalculate Stock Solution Concentration hydration->recalculate recalculate->qualify storage Review Storage and Handling Procedures qualify->storage Results Still Inconsistent end_batch Conclusion: Batch Variability Likely Contact Supplier qualify->end_batch Results Now Consistent assay Scrutinize Experimental Protocol for Consistency storage->assay No Issues Found assay->end_batch Protocol is Consistent end_assay Conclusion: Assay Variability Likely Optimize Protocol assay->end_assay Inconsistencies Identified

Caption: Troubleshooting workflow for this compound batch-to-batch variability.

Experimental Protocols

Protocol: Qualification of a New this compound Batch using a Griess Assay for NOS Activity

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a new batch of this compound by measuring nitrite production from a purified NOS enzyme or a cell/tissue lysate known to express NOS.

Materials:

  • Purified NOS enzyme (e.g., recombinant human eNOS) or cell/tissue lysate

  • This compound (new and, if available, old batch for comparison)

  • L-Arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH₄)

  • Calmodulin (for eNOS and nNOS)

  • CaCl₂

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[17]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540-550 nm absorbance)

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in assay buffer using the batch-specific molecular weight.

    • Prepare serial dilutions of this compound to cover a range of expected inhibitory concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a reaction mixture containing L-arginine, NADPH, BH₄, calmodulin, and CaCl₂ in the assay buffer at their optimal concentrations.

  • Enzyme Reaction:

    • To the wells of a 96-well plate, add your serial dilutions of this compound.

    • Add the NOS enzyme preparation to each well.

    • Include control wells:

      • No Inhibitor Control: Enzyme + reaction mix, no L-NIO.

      • No Enzyme Control: Reaction mix only, no enzyme.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Incubate for a set time (e.g., 30-60 minutes) at 37°C.

  • Nitrite Detection (Griess Assay):

    • Prepare a sodium nitrite standard curve in the same assay buffer (e.g., 0-100 µM).

    • Stop the enzyme reaction (e.g., by adding a reagent that denatures the enzyme, or proceed directly to the Griess reaction).

    • Add the Griess reagent to all standard and sample wells.[17]

    • Incubate at room temperature for 10-15 minutes, protected from light. A color change will occur in the presence of nitrite.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Use the nitrite standard curve to calculate the concentration of nitrite produced in each well.

    • Plot the percentage of NOS inhibition versus the log of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Compare the IC₅₀ of the new batch to the old batch and/or the expected literature values.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (L-NIO dilutions, reaction mix) add_inhibitor Add L-NIO to Plate prep_reagents->add_inhibitor prep_standards Prepare Nitrite Standards add_griess Add Griess Reagent prep_standards->add_griess add_enzyme Add NOS Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Start Reaction with Substrate Mix pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate incubate->add_griess read_plate Read Absorbance (540 nm) add_griess->read_plate calc_nitrite Calculate Nitrite Concentration read_plate->calc_nitrite plot_data Plot % Inhibition vs. [L-NIO] calc_nitrite->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: General workflow for a NOS activity inhibition assay.

Signaling Pathway

Inhibition of Nitric Oxide Synthesis by L-NIO

G cluster_nos Nitric Oxide Synthase (NOS) L_Arginine L-Arginine NOS_enzyme NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS_enzyme L_Citrulline L-Citrulline NOS_enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_enzyme->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates L_NIO L-NIO L_NIO->inhibition inhibition->NOS_enzyme cGMP cGMP sGC->cGMP physiological_effects Physiological Effects (e.g., Vasodilation) cGMP->physiological_effects Leads to

Caption: L-NIO inhibits the conversion of L-Arginine to Nitric Oxide.

References

Technical Support Center: L-Nio Dihydrochloride Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of L-Nio dihydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the quality and reliability of your research material.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored at -20°C in a desiccated environment.[1][2] For long-term stability, it is recommended to keep the compound in a tightly sealed container to prevent moisture absorption. When preparing solutions, allow the vial to equilibrate to room temperature before opening to avoid condensation.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in water up to 100 mM.[1] It is also soluble in DMSO and ethanol. For aqueous solutions, the use of ultrapure water is recommended.

Q3: What is the typical purity specification for this compound?

A3: Commercially available this compound typically has a purity of ≥95% or ≥98%, which is confirmed by analytical techniques such as HPLC and NMR.[2][3][4] For specific batch information, always refer to the Certificate of Analysis (CoA) provided by the supplier.

Q4: What are the primary analytical methods for determining the purity of this compound?

A4: The most common methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information on the presence of impurities, confirm the chemical structure, and determine the mass-to-charge ratio of the compound.

Q5: Are there any known degradation pathways for this compound?

A5: As an amino acid derivative containing an imino group, this compound may be susceptible to hydrolysis, especially in non-neutral aqueous solutions over extended periods. It is recommended to prepare fresh solutions for experiments and store them at -20°C for short-term use. A stability-indicating HPLC method can be used to monitor for potential degradation products over time.

Purity Specifications

The following table summarizes typical purity specifications for research-grade this compound. Note that values may vary between suppliers and batches.

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥98.0%HPLC
Identity Conforms to structure¹H NMR
Mass Conforms to molecular weightMass Spectrometry
Solubility Soluble in water (≥25 mg/mL)Visual Inspection
Residual Solvents ≤0.5%GC-HS

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_result Final Assessment sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc nmr NMR Spectroscopy dissolve->nmr ms Mass Spectrometry dissolve->ms hplc_data Assess Peak Purity and Area % hplc->hplc_data nmr_data Confirm Structure and Identify Impurities nmr->nmr_data ms_data Confirm Molecular Weight ms->ms_data report Generate Purity Report hplc_data->report nmr_data->report ms_data->report

General workflow for the purity assessment of this compound.

nos_inhibition_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO Physiological_Effects Physiological Effects (e.g., Vasodilation) NO->Physiological_Effects L_Nio This compound L_Nio->NOS

Inhibition of Nitric Oxide Synthase (NOS) by this compound.

Troubleshooting Guide

Q: I see an unexpected peak in my HPLC chromatogram. What could it be?

A: An unexpected peak could be a number of things:

  • Contamination: Ensure that your solvent, glassware, and HPLC system are clean.

  • Degradation Product: If the sample has been stored improperly or for an extended period in solution, it may have degraded. Prepare a fresh solution and re-analyze.

  • Related Impurity: The peak could be a known impurity from the synthesis of this compound. Potential impurities could include unreacted starting materials or by-products.

  • Injection Artifact: A sharp, early-eluting peak may be an injection artifact.

Q: The resolution of my ¹H NMR spectrum is poor. How can I improve it?

A: Poor resolution in an NMR spectrum can be caused by several factors:

  • Sample Concentration: A sample that is too concentrated can lead to line broadening. Try diluting your sample.

  • Solvent: Ensure you are using a high-quality deuterated solvent. For hydrochloride salts like L-Nio, D₂O or DMSO-d₆ are common choices.

  • Shimming: The magnetic field may need to be shimmed to improve homogeneity.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.

Q: My mass spectrum shows a mass that does not correspond to this compound. What should I do?

A: First, confirm the expected mass of the protonated molecule [M+H]⁺. For L-Nio (C₇H₁₅N₃O₂), the molecular weight is approximately 173.21 g/mol . The dihydrochloride salt will have a higher molecular weight, but in mass spectrometry, you will typically observe the mass of the free base plus a proton. If you are using electrospray ionization (ESI), you might also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. If the observed mass is significantly different, it could indicate a major impurity or a different compound altogether.

Experimental Protocols

The following are recommended starting points for the analytical assessment of this compound purity. Method optimization may be required for your specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC)

This method is designed as a general-purpose purity assay.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 50
    25.0 95

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in water.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for confirming the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. The chemical shifts will vary depending on the solvent used. The spectrum should be consistent with the known structure of L-Nio.

Mass Spectrometry (MS)

This method is for confirming the molecular weight of L-Nio.

  • Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source. ESI is a suitable soft ionization technique for polar molecules like L-Nio.[5][6]

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as 50:50 water/acetonitrile with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system. The expected mass for the protonated molecule [M+H]⁺ is approximately m/z 174.12.

References

Validation & Comparative

L-NIO Dihydrochloride vs. L-NAME: A Comprehensive Comparison for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used nitric oxide synthase (NOS) inhibitors: L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-NIO dihydrochloride) and Nω-Nitro-L-arginine methyl ester (L-NAME). This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting supporting data, detailed experimental protocols, and visual representations of key concepts.

Introduction to NOS Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The ability to selectively or non-selectively inhibit these isoforms is a crucial tool for elucidating the role of NO in various biological systems and for developing therapeutic agents. Both L-NIO and L-NAME are L-arginine analogs that act as competitive inhibitors of NOS.

Mechanism of Action

Both this compound and L-NAME function as competitive inhibitors of nitric oxide synthase by competing with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[1] This inhibition prevents the conversion of L-arginine to L-citrulline and nitric oxide. L-NAME itself is a prodrug that is hydrolyzed in vivo to the more potent inhibitor Nω-nitro-L-arginine (L-NNA).

dot

Caption: Mechanism of NOS inhibition by L-NIO and L-NAME.

Potency and Selectivity: A Data-Driven Comparison

The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and L-NAME against the three NOS isoforms. It is important to note that while both are generally considered non-selective, L-NAME and its active metabolite L-NNA show some preference for the constitutive isoforms (nNOS and eNOS) over the inducible isoform (iNOS). A direct comparative study by Rees et al. (1990) provides valuable data for a side-by-side assessment of their effects on endothelial NOS.

InhibitorTarget IsoformKi (μM)IC50 (μM)SpeciesReference
This compound nNOS1.7-Neuronal[2]
eNOS3.9-Endothelial[2]
iNOS3.9-Inducible[2]
L-NAME nNOS (bovine)0.015 (as L-NNA)-Bovine[3]
eNOS (human)0.039 (as L-NNA)-Human[3]
iNOS (murine)4.4 (as L-NNA)-Murine[3]
Direct Comparison (eNOS) Relative Potency Porcine Aorta Rees et al., 1990 [2][3]
L-NIOeNOSMore PotentPorcine[2][3]
L-NAMEeNOSLess PotentPorcine[2][3]

In Vivo Effects: A Comparative Overview

Both L-NIO and L-NAME have been extensively used in in vivo studies to investigate the physiological roles of nitric oxide.

L-NAME: Chronic administration of L-NAME is a well-established and widely used model for inducing experimental hypertension in animals.[4] This effect is attributed to the inhibition of eNOS, leading to decreased vasodilation and a subsequent increase in peripheral resistance and blood pressure.[4]

This compound: L-NIO has also been shown to induce a dose-dependent increase in mean systemic arterial blood pressure.[2] Furthermore, it has been utilized to create a consistent focal ischemic infarct in rats, providing a model for studying stroke.

A study by Rees et al. (1990) directly compared the in vivo effects of L-NIO and L-NAME on the blood pressure of anesthetized rats. Both compounds induced a dose-dependent increase in mean arterial blood pressure, confirming their inhibitory action on the vascular endothelium in vivo.[2]

Off-Target Effects

When selecting a NOS inhibitor, it is crucial to consider potential off-target effects that could confound experimental results.

L-NAME:

  • Arginase Inhibition: L-NAME has been reported to inhibit arginase, another enzyme that utilizes L-arginine as a substrate. This could potentially alter L-arginine metabolism and introduce confounding variables.

  • Nicotinic Acetylcholine Receptor: Some studies have shown that L-NAME can directly interact with and block the mammalian nicotinic acetylcholine receptor channel.

This compound:

  • As an L-ornithine and L-arginine analog, L-NIO has the potential to interact with other enzymes that utilize these amino acids as substrates. However, specific off-target effects are less extensively documented in the literature compared to L-NAME.

Experimental Protocols

In Vitro NOS Inhibition Assay (Citrulline Assay)

This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme or tissue homogenate

  • L-[³H]arginine or L-[¹⁴C]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Stop buffer (e.g., HEPES buffer, pH 5.5, containing EDTA)

  • Dowex AG50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

  • This compound and L-NAME solutions of varying concentrations

Procedure:

  • Prepare reaction mixtures containing reaction buffer, NADPH, CaCl₂, calmodulin (if required), and the NOS inhibitor (L-NIO or L-NAME) at the desired concentration.

  • Initiate the reaction by adding the NOS enzyme source and radiolabeled L-arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG50W-X8 resin to separate the positively charged L-arginine from the neutral L-citrulline.

  • Elute the L-citrulline with water.

  • Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

dot

Citrulline_Assay_Workflow start Prepare Reaction Mix (Buffer, NADPH, Ca2+, Calmodulin, Inhibitor) add_enzyme Add NOS Enzyme & Radiolabeled L-Arginine start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (add Stop Buffer) incubate->stop_reaction separation Separate L-Citrulline (Dowex Column) stop_reaction->separation elution Elute L-Citrulline separation->elution quantify Quantify Radioactivity (Scintillation Counting) elution->quantify end Calculate % Inhibition quantify->end

Caption: Workflow for the Citrulline-based NOS activity assay.

Measurement of Nitric Oxide Production in Cultured Cells (Griess Assay)

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.

Materials:

  • Cultured cells (e.g., endothelial cells, macrophages)

  • Cell culture medium

  • This compound and L-NAME solutions

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the desired concentrations of L-NIO or L-NAME for a specified period.

  • If necessary, stimulate the cells to produce NO (e.g., with lipopolysaccharide for iNOS in macrophages).

  • Collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples based on the standard curve and determine the percentage of inhibition.

dot

Griess_Assay_Workflow start Plate and Treat Cells with Inhibitors stimulate Stimulate NO Production (if necessary) start->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess incubate Incubate at RT add_griess->incubate measure Measure Absorbance (540-550 nm) incubate->measure calculate Calculate Nitrite Conc. (vs. Standard Curve) measure->calculate end Determine % Inhibition calculate->end

Caption: Workflow for the Griess assay to measure NO production.

Conclusion and Recommendations

The choice between this compound and L-NAME depends on the specific requirements of the experiment.

  • For inducing a robust and well-characterized model of hypertension in vivo, L-NAME is the more established and widely documented choice.

  • For studies requiring a potent, non-selective NOS inhibitor with a rapid onset of action, L-NIO may be a suitable alternative. Direct comparative studies suggest it may be more potent than L-NAME in some systems.

  • Researchers should be mindful of the potential off-target effects of L-NAME, particularly its inhibition of arginase, and consider appropriate controls.

  • When comparing data across studies, it is essential to consider the different experimental conditions, as the apparent potency and selectivity of these inhibitors can vary.

Ultimately, the selection of a NOS inhibitor should be based on a thorough review of the literature relevant to the specific biological system and experimental question being addressed. Pilot experiments to determine the optimal concentration and to verify the inhibitory effect in the system of interest are always recommended.

References

A Comparative Guide to L-Nio Dihydrochloride and Other Nitric Oxide Synthase (NOS) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Nitric Oxide Synthase (NOS) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of L-Nio dihydrochloride with other commonly used NOS inhibitors, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making.

Introduction to Nitric Oxide Synthase and its Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and neurogenesis.[1]

  • Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells, it is vital for regulating vascular tone and blood pressure.[1]

  • Inducible NOS (iNOS or NOS-2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in host defense and inflammation.

Given the diverse roles of NO, the ability to modulate its production through NOS inhibition is a valuable tool in research and a potential therapeutic strategy for various diseases. NOS inhibitors are molecules that block the synthesis of NO and are categorized based on their potency and selectivity towards the different NOS isoforms.

This compound: A Potent, Non-Selective NOS Inhibitor

L-N5-(1-Iminoethyl)ornithine dihydrochloride, commonly known as this compound, is a potent inhibitor of all three NOS isoforms.[2] It acts as an L-arginine analogue, competitively binding to the active site of the enzyme. Its non-selective nature makes it a useful tool for studies where a general inhibition of NO synthesis is desired.

Comparative Analysis of NOS Inhibitors

The efficacy of a NOS inhibitor is determined by its potency (often measured as IC50 or Ki values) and its selectivity for the different NOS isoforms. Below is a comparative summary of this compound and other widely used NOS inhibitors.

Data Presentation: Inhibitor Potency and Selectivity
InhibitorTarget Isoform(s)Ki (μM)IC50 (μM)Selectivity Profile
This compound nNOS, eNOS, iNOSnNOS: 1.7, eNOS: 3.9, iNOS: 3.9[2]Non-selective
L-NAME nNOS, eNOS, iNOS~70 (for purified brain NOS, precursor to the more potent L-NOARG)Non-selective
L-NMMA nNOS, eNOS, iNOSnNOS: 4.9, eNOS: 3.5, iNOS: 6.6Non-selective
7-Nitroindazole (7-NI) Primarily nNOSReported to be a selective inhibitor of nNOS
L-NIL Primarily iNOSiNOS: 3.3, nNOS: 92Shows significant selectivity for iNOS over nNOS

Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is compiled from various sources.

Signaling Pathways and Experimental Workflows

To understand the context of NOS inhibition, it is essential to visualize the relevant biological pathways and experimental procedures.

Nitric Oxide Synthase Signaling Pathway

The following diagram illustrates the general pathway of NO synthesis and its downstream effects, which are the targets of inhibitors like this compound.

NOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_nos NOS Activity cluster_downstream Downstream Effects Signal e.g., Acetylcholine, Cytokines Receptor Receptor Signal->Receptor Ca2+ Ca2+ Receptor->Ca2+ Release CaM Calmodulin NOS NOS (nNOS, eNOS, iNOS) CaM->NOS Activates (nNOS/eNOS) Ca2+->CaM L-Arginine L-Arginine L-Arginine->NOS L-Citrulline L-Citrulline NOS->L-Citrulline NO Nitric Oxide NOS->NO sGC Soluble Guanylyl Cyclase NO->sGC Activates NOS_Inhibitors NOS Inhibitors (e.g., L-Nio) NOS_Inhibitors->NOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Physiological_Response e.g., Vasodilation, Neurotransmission PKG->Physiological_Response Experimental_Workflow Start Start: Prepare Reagents NOS_Enzyme Purified NOS Isoform (nNOS, eNOS, or iNOS) Start->NOS_Enzyme Inhibitor Test Inhibitor (e.g., L-Nio) Start->Inhibitor Substrate_Cofactors L-Arginine & Cofactors (NADPH, etc.) Start->Substrate_Cofactors Incubation Incubation (Controlled Temperature & Time) NOS_Enzyme->Incubation Inhibitor->Incubation Substrate_Cofactors->Incubation Measurement Measure NO Production Incubation->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis End End Data_Analysis->End

References

L-Nio Dihydrochloride: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, understanding the selectivity of inhibitors is paramount. This guide provides a detailed comparison of L-Nio dihydrochloride's cross-reactivity with alternative nitric oxide synthase (NOS) inhibitors and other relevant enzymes. The information presented herein is supported by experimental data to aid in the selection of the most appropriate tools for your research.

Performance Comparison of NOS Inhibitors

This compound is a potent, NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3][4] Its non-selective nature is a critical consideration for experimental design. To provide a clear comparison, the inhibitory constants (Ki) of this compound and other commonly used NOS inhibitors are summarized below.

InhibitornNOS (Ki)eNOS (Ki)iNOS (Ki)Selectivity Profile
This compound 1.7 µM[2][3][5]3.9 µM[2][3][5]3.9 µM[2][3][5]Non-selective
L-NAME ---Non-selective, acts as a prodrug hydrolyzed to L-NOARG.[6]
1400W dihydrochloride 2 µM50 µM7 nM (Kd)Highly selective for iNOS.[7]
L-VNIO (vinyl-L-NIO) 0.1 µM (rat)12 µM (bovine)60 µM (mouse)Preferential for nNOS.

Note: Ki values can vary depending on the species and experimental conditions.

Cross-Reactivity with Other Enzymes

The structural similarity of NOS inhibitors to L-arginine, the substrate for NOS, raises the possibility of cross-reactivity with other enzymes that utilize L-arginine. Two such enzymes are arginase and dimethylarginine dimethylaminohydrolase (DDAH).

Currently, there is a lack of specific quantitative data (IC50 or Ki values) on the direct inhibition of arginase and DDAH by this compound. However, it is known that the product of the arginase reaction, L-ornithine, is a precursor for polyamine synthesis, which is crucial for cell growth.[8] For context, Nω-hydroxy-nor-L-arginine (nor-NOHA) is a known potent and selective arginase inhibitor with an IC50 of approximately 0.5 µM for liver arginase.[1]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these components, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for assessing NOS inhibition.

NOS_Signaling_Pathway Nitric Oxide Signaling Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline produces NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects leads to L_Nio This compound L_Nio->NOS inhibits Other_Inhibitors Other NOS Inhibitors (L-NAME, 1400W) Other_Inhibitors->NOS inhibit

Caption: Nitric Oxide Signaling Pathway and Points of Inhibition.

NOS_Inhibition_Workflow Experimental Workflow for NOS Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme_Source Prepare NOS Enzyme (e.g., purified enzyme, cell lysate) Incubation Incubate Enzyme with Inhibitor and L-Arginine Enzyme_Source->Incubation Inhibitor_Solutions Prepare Inhibitor Solutions (L-Nio, etc.) at various concentrations Inhibitor_Solutions->Incubation Reaction Allow NOS reaction to proceed Incubation->Reaction Termination Stop the reaction Reaction->Termination Griess_Assay Measure Nitrite Concentration (Griess Assay) Termination->Griess_Assay Data_Analysis Calculate % Inhibition and determine IC50/Ki Griess_Assay->Data_Analysis

Caption: General workflow for determining NOS inhibition.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol provides a general framework for determining the inhibitory potential of compounds like this compound on NOS activity. The principle lies in quantifying the amount of nitrite (a stable breakdown product of NO) produced from the conversion of L-arginine by NOS.

Materials:

  • Purified NOS enzyme or cell/tissue lysate containing NOS

  • L-arginine solution

  • NADPH solution

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) solution

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl2) (for nNOS and eNOS)

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • This compound and other inhibitors of interest

  • Griess Reagent System (see below)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, and, if assaying nNOS or eNOS, calmodulin and CaCl2.

  • Prepare Inhibitor Dilutions: Prepare a series of dilutions of this compound and other test compounds in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the following in order:

    • Assay buffer (for control wells) or inhibitor solution.

    • NOS enzyme preparation.

    • Pre-incubate for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding the reagent mix to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction, for example, by adding a reagent that denatures the enzyme (e.g., zinc sulfate followed by sodium hydroxide).

  • Nitrite Detection: Proceed with the Griess assay to determine the nitrite concentration in each well.

Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for the quantification of nitrite.

Materials:

  • Griess Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid or hydrochloric acid).

  • Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Sodium nitrite standard solutions (for generating a standard curve).

  • Samples from the NOS activity assay.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.

  • Sample Preparation: If necessary, centrifuge the terminated reaction mixtures from the NOS assay to pellet any precipitate.

  • Griess Reaction:

    • Add a portion of the supernatant from each sample and each standard to the wells of a new 96-well plate.

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Measurement: Measure the absorbance of each well at a wavelength between 520 and 550 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NOS inhibition can then be calculated for each inhibitor concentration to determine the IC50 value.

References

A Comparative Guide to the Reproducibility of L-Nio Dihydrochloride Effects in Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of L-Nio dihydrochloride, a potent nitric oxide synthase (NOS) inhibitor, with other commonly used alternatives. A key focus is the reproducibility of its effects, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Introduction to this compound

This compound (L-N5-(1-Iminoethyl)ornithine dihydrochloride) is a non-selective inhibitor of all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound is a valuable tool for investigating the physiological and pathological roles of NO in various biological systems.

Comparison of Inhibitory Potency

This compound exhibits potent, non-selective inhibition of all NOS isoforms. The table below summarizes its inhibitory constants (Ki) compared to another widely used non-selective NOS inhibitor, L-NAME (L-NG-nitroarginine methyl ester).

InhibitornNOS Ki (µM)eNOS Ki (µM)iNOS Ki (µM)Selectivity
This compound 1.7[1]3.9[1]3.9[1]Non-selective
L-NAME ~0.02-0.2~0.03-0.7~4-30Non-selective

Reproducibility of In Vivo Effects: A Comparative Analysis

A critical factor for researchers is the reproducibility of an inhibitor's effects in vivo. One of the most well-documented applications of L-Nio is in the induction of focal cerebral ischemia, where it has been reported to produce a consistent and reproducible infarct.[3]

Focal Cerebral Ischemia Model

A study by Van Slooten et al. (2015) established a rat model of focal striatal ischemia using L-Nio. This model is highlighted for its low mortality and reproducible infarct volume.[3] In contrast, the widely used filament model of middle cerebral artery occlusion (MCAO) for inducing stroke can have more variable outcomes.

Inhibitor/Model Animal Model Mean Infarct Volume (% of contralateral structure) Standard Deviation Coefficient of Variation Reference
This compound Rat (Sprague Dawley)8.5%5.3%62.4%[3]
L-NAME (in MCAO model) Rat Pup (Spontaneously Hypertensive)49% (Control), 22% (L-NAME treated)7% (Control), 5% (L-NAME treated)14.3% (Control), 22.7% (L-NAME treated)[4]
Hypertension Model

Chronic administration of non-selective NOS inhibitors like L-NAME is a well-established model for inducing hypertension.[5][6] While L-Nio is also known to increase blood pressure, detailed comparative studies on the reproducibility of hypertension induction versus L-NAME are limited. The hypertensive response to L-NAME can be influenced by the duration of treatment and the specific tissues being examined.[5][6]

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthesis and Inhibition

The following diagram illustrates the general pathway of nitric oxide synthesis by NOS and the point of inhibition by agents like this compound.

cluster_0 Nitric Oxide Synthesis cluster_1 Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (nNOS, eNOS, iNOS) L_Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Downstream Signaling Downstream Signaling NO->Downstream Signaling Activates soluble guanylate cyclase (sGC) L_Nio This compound L_Nio->NOS L_NAME L-NAME L_NAME->NOS

Caption: Inhibition of Nitric Oxide Synthesis by L-Nio and L-NAME.

Experimental Workflow: L-Nio Induced Focal Cerebral Ischemia

This diagram outlines the key steps in the reproducible model of focal cerebral ischemia in rats using this compound as described by Van Slooten et al. (2015).[3]

A Anesthetize Adult Male Sprague Dawley Rat B Unilateral Intrastriatal Infusion of L-Nio A->B C Jugular Vein Occlusion B->C D Post-operative Monitoring C->D E Infarct Volume Analysis (e.g., TTC staining) D->E F Behavioral and Histological Analysis D->F

Caption: Workflow for L-Nio-induced focal cerebral ischemia in rats.

Experimental Protocols

Induction of Focal Cerebral Ischemia with this compound

This protocol is adapted from Van Slooten et al. (2015).[3]

Materials:

  • Adult male Sprague Dawley rats

  • This compound solution

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Infusion pump and syringe

  • Surgical tools

Procedure:

  • Anesthetize the rat and secure it in a stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., striatum).

  • Lower a microinjection needle to the desired coordinates.

  • Infuse this compound solution at a controlled rate.

  • Simultaneously, occlude the ipsilateral jugular vein to reduce venous outflow.

  • After infusion, withdraw the needle, suture the incision, and allow the animal to recover.

  • Monitor the animal for post-operative recovery.

  • At a predetermined time point, euthanize the animal and perfuse the brain for histological analysis.

  • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

  • Quantify the infarct volume using image analysis software.

Measurement of NOS Activity (Citrulline Conversion Assay)

This is a general protocol for measuring NOS activity in tissue homogenates.

Materials:

  • Tissue sample

  • Homogenization buffer

  • [3H]-L-arginine

  • Reaction buffer containing NADPH, Ca2+/calmodulin (for constitutive NOS), and other cofactors

  • Stop solution (e.g., containing EDTA)

  • Dowex AG50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Homogenize the tissue sample in ice-cold homogenization buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Incubate a portion of the supernatant with the reaction buffer and [3H]-L-arginine at 37°C. To measure the effect of an inhibitor, pre-incubate the supernatant with the inhibitor (e.g., this compound) before adding the substrate.

  • Stop the reaction by adding the stop solution.

  • Apply the reaction mixture to a column containing Dowex resin to separate [3H]-L-citrulline from unreacted [3H]-L-arginine.

  • Elute the [3H]-L-citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the NOS activity as the amount of [3H]-L-citrulline produced per unit of protein per unit of time.

Conclusion

This compound is a potent, non-selective inhibitor of nitric oxide synthase. Its use in a rat model of focal cerebral ischemia has been demonstrated to produce a reproducible infarct, offering a valuable tool for stroke research.[3] While direct comparative data on the reproducibility of its effects versus other NOS inhibitors like L-NAME in the same experimental models is limited, the available evidence suggests that L-Nio can provide consistent and reliable results in specific applications. Researchers should carefully consider the specific requirements of their experimental design, including the desired level of isoform selectivity and the importance of reproducible outcomes, when selecting a NOS inhibitor. The detailed protocols provided in this guide offer a starting point for the implementation of this compound in laboratory settings.

References

L-Nio Dihydrochloride in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Nio dihydrochloride, a potent non-selective inhibitor of nitric oxide synthases (NOS), is emerging as a valuable tool in combination cancer therapy. By targeting the production of nitric oxide (NO), a key signaling molecule in tumor angiogenesis and proliferation, this compound shows promise in enhancing the efficacy of conventional chemotherapeutics and targeted agents. This guide provides an objective comparison of this compound's performance in combination with other drugs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Mechanism of Action: Targeting Nitric Oxide Synthesis

This compound exerts its effects by inhibiting all three isoforms of nitric oxide synthase: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS).[1][2] Nitric oxide is a critical mediator in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. In the context of cancer, NO produced by eNOS and iNOS can promote tumor growth, angiogenesis, and metastasis.[3] By blocking NO synthesis, this compound can disrupt these tumor-promoting pathways, making cancer cells more susceptible to other therapeutic interventions.

This compound in Combination with a Tyrosine Kinase Inhibitor: E7080 (Lenvatinib)

A study by Altun et al. investigated the synergistic effects of this compound in combination with E7080, a multi-tyrosine kinase inhibitor that targets VEGFR, FGFR, PDGFR, and other kinases involved in angiogenesis and tumor proliferation. The study utilized the HT29 human colorectal cancer cell line.

Quantitative Data Summary
Treatment Group Cell Proliferation (IC50) Angiogenesis (CAM Assay Score) Apoptosis (% of Apoptotic Cells)
E7080 (100 nmol/L)5.60 x 10⁻⁸ mol/L1.271%
This compoundNo significant effect aloneSlightly low antiangiogenic effectNo significant effect alone
E7080 + this compoundIncreased antiproliferative effectSignificantly higher than E7080 aloneIncreased apoptotic effect

Table 1: Synergistic effects of this compound and E7080 on HT29 colorectal cancer cells. Data extracted from Altun et al., 2013.[1]

Experimental Protocols

1. Cell Proliferation Assay (Real-Time Cell Analysis):

  • Cell Line: HT29 human colorectal cancer cells.

  • Method: The xCELLigence system was used for real-time monitoring of cell proliferation.

  • Procedure: HT29 cells were seeded in E-plates. After cell attachment, various concentrations of E7080, this compound, or their combination were added. The impedance, which correlates with cell number, was measured continuously to determine the half-maximal inhibitory concentration (IC50).[1]

2. Angiogenesis Assay (Chorioallantoic Membrane - CAM Assay):

  • Model: Fertilized chicken eggs.

  • Procedure: A window was created in the eggshell to expose the chorioallantoic membrane. Gelatin sponges containing the test compounds (E7080, this compound, or combination) were placed on the CAM. After incubation, the CAM was examined for the formation of new blood vessels. The antiangiogenic effect was scored based on the degree of inhibition of vessel formation.[1]

3. Apoptosis Assay (Annexin V Staining):

  • Method: Flow cytometry analysis of cells stained with Annexin V-FITC and propidium iodide (PI).

  • Procedure: HT29 cells were treated with the respective compounds. After treatment, cells were harvested, washed, and stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The percentage of apoptotic cells was quantified using a flow cytometer.[1]

Signaling Pathway

dot graph "E7080_and_L-Nio_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; E7080 [label="E7080\n(Lenvatinib)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; LNIO [label="L-Nio\ndihydrochloride", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide\n(NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape="oval", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape="oval", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape="oval", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR [label="Binds to"]; VEGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> eNOS [label="Phosphorylates &\nActivates"]; eNOS -> NO [label="Produces"]; NO -> Angiogenesis [label="Promotes"]; Akt -> Proliferation [label="Promotes"]; Akt -> Apoptosis [label="Inhibits", style="dashed"];

E7080 -> VEGFR [label="Inhibits", color="#EA4335"]; LNIO -> eNOS [label="Inhibits", color="#EA4335"]; }

Caption: E7080 and this compound signaling pathway.

This compound in Combination with Chemotherapy: 5-Fluorouracil (5-FU)

A study by Li et al. explored the potential of this compound and another NOS inhibitor, 1400W, to enhance the anti-cancer effects of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) in colorectal cancer cell lines HT29 and HCT 116.[2]

Quantitative Data Summary
Cell Line Treatment Group Cell Proliferation Inhibition (MTS Assay) Cell Migration Inhibition (Wound Healing Assay)
HCT 116 This compoundModerate inhibitionSignificant inhibition
5-FUDose-dependent inhibitionSignificant inhibition
This compound + 5-FUEnhanced inhibition compared to single agentsEnhanced inhibition
HT 29 This compoundNo significant inhibitionNot specified
5-FUDose-dependent inhibitionNot specified
This compound + 5-FUEnhanced inhibitionNot specified

Table 2: Synergistic effects of this compound and 5-Fluorouracil on colorectal cancer cells. Data extracted from Li et al., 2019.[2]

Human Angiogenesis Proteome Profiler Array: The study by Li et al. also utilized a proteome profiler array to assess changes in angiogenesis-related proteins. While the specific quantitative data (fold changes or pixel densities) were not available in the searched resources, the study reported that L-Nio treatment was associated with the suppression of key genes and proteins involved in the angiogenesis pathway.[2]

Experimental Protocols

1. Cell Proliferation Assay (MTS Assay):

  • Cell Lines: HT29 and HCT 116 human colorectal cancer cells.

  • Method: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of this compound, 5-FU, or their combination for 48 hours. MTS reagent was then added to each well, and the absorbance was measured to determine cell viability.[2]

2. Cell Migration Assay (Wound Healing Assay):

  • Cell Line: HCT 116 cells.

  • Procedure: A confluent monolayer of HCT 116 cells was scratched with a pipette tip to create a "wound." The cells were then treated with the test compounds. The closure of the wound by migrating cells was monitored and photographed at different time points to assess cell migration.[2]

3. Human Angiogenesis Proteome Profiler Array:

  • Method: A membrane-based antibody array for the simultaneous detection of 55 human angiogenesis-related proteins.

  • Procedure: Cell lysates from treated cells were incubated with the array membrane. The captured proteins were then detected using a cocktail of biotinylated detection antibodies and visualized using chemiluminescence. The intensity of the spots corresponds to the relative abundance of each protein.[2]

Experimental Workflow

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead="vee", color="#5F6368"];

// Nodes start [label="Start", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture Colorectal\nCancer Cells\n(HT29 & HCT 116)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Treat cells with:\n- this compound\n- 5-Fluorouracil\n- Combination", fillcolor="#FBBC05", fontcolor="#202124"]; mts_assay [label="MTS Assay\n(Cell Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wound_healing [label="Wound Healing Assay\n(Cell Migration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_array [label="Human Angiogenesis\nProteome Profiler Array", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> mts_assay; treatment -> wound_healing; treatment -> protein_array; mts_assay -> data_analysis; wound_healing -> data_analysis; protein_array -> data_analysis; data_analysis -> end; }

Caption: Experimental workflow for L-Nio and 5-FU study.

Conclusion and Future Directions

The presented data demonstrate the potential of this compound as a valuable component of combination therapies for colorectal cancer. Its ability to inhibit nitric oxide synthesis can synergistically enhance the anti-proliferative, anti-angiogenic, and pro-apoptotic effects of both targeted therapies like E7080 and conventional chemotherapeutics like 5-FU.

For researchers and drug development professionals, these findings highlight several key takeaways:

  • Broad Applicability: The synergistic effects of this compound with different classes of anti-cancer agents suggest its potential for broad applicability in various combination regimens.

  • Overcoming Resistance: By targeting a fundamental pathway in tumor biology, this compound may help to overcome resistance mechanisms to other therapies.

  • Further Research: Future studies should focus on elucidating the precise molecular mechanisms underlying the observed synergistic effects, including a more detailed analysis of the downstream signaling pathways affected by NOS inhibition in combination with other drugs. In vivo studies are also crucial to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.

The continued investigation of this compound in combination with other anti-cancer agents holds significant promise for the development of more effective and targeted cancer treatments.

References

A Head-to-Head Comparison of L-NIO Dihydrochloride and 1400W in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, the inhibition of nitric oxide synthase (NOS) has emerged as a promising therapeutic strategy. Nitric oxide (NO), a multifaceted signaling molecule, plays a dual role in tumorigenesis. While high concentrations can be cytotoxic to cancer cells, lower levels often promote tumor growth, angiogenesis, and metastasis. This has led to the development of NOS inhibitors to modulate NO levels within the tumor microenvironment. Among these, L-NIO dihydrochloride and 1400W are two commonly investigated compounds. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: Selectivity and Efficacy

The primary distinction between this compound and 1400W lies in their selectivity for the different NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). 1400W is a potent and highly selective inhibitor of iNOS, the isoform most frequently associated with inflammation-driven cancers. In contrast, this compound is a non-selective inhibitor, targeting all three isoforms.

This difference in selectivity has significant implications for their biological effects and potential therapeutic applications. The high selectivity of 1400W for iNOS is advantageous in selectively targeting the pro-tumorigenic effects of this isoform while minimizing off-target effects associated with the inhibition of eNOS and nNOS, which are involved in crucial physiological processes such as vasodilation and neurotransmission.

InhibitorTarget NOS Isoform(s)Ki (µM) for nNOSKi (µM) for eNOSKd (nM) / Ki (µM) for iNOSReference
This compound nNOS, eNOS, iNOS (Non-selective)1.73.93.9 (Ki)[1]
1400W iNOS (Highly selective)250≤ 7 (Kd)[1]

Key Findings from Preclinical Studies:

  • Colorectal Cancer: In colorectal cancer cell lines (HT-29 and HCT-116), 1400W demonstrated a significant dose-dependent inhibition of cell proliferation.[1] L-NIO, on the other hand, showed only a slight inhibitory effect on HCT-116 cells and no significant effect on HT-29 cell growth.[1] Both inhibitors were found to suppress cancer cell migration and inhibit the angiogenesis pathway.[1][2]

  • Mammary Adenocarcinoma: In a murine mammary adenocarcinoma model (EMT6), continuous infusion of 1400W resulted in a significant reduction in tumor weight.[3]

  • Human Colon Cancer Xenograft: In a human colon adenocarcinoma (DLD-1) xenograft model, 1400W treatment also led to reduced tumor growth.[3]

  • Combination Therapy: Both L-NIO and 1400W have shown synergistic effects when combined with the chemotherapeutic agent 5-fluorouracil (5-FU) in colorectal cancer cells, suggesting a potential role in overcoming drug resistance.[1]

Signaling Pathways and Mechanisms of Action

Both L-NIO and 1400W exert their anti-cancer effects by modulating NO-dependent signaling pathways. A primary mechanism is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Angiogenesis_Inhibition L-NIO L-NIO NOS NOS L-NIO->NOS inhibits 1400W 1400W 1400W->NOS inhibits NO NO NOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth supports

Studies have shown that both inhibitors can systematically inhibit the transcription of angiogenesis-related genes and the expression of their corresponding proteins.[1] Furthermore, NO signaling has been implicated in other cancer-related pathways, including cell proliferation and survival, often through the modulation of protein phosphorylation cascades involving pathways like PI3K/Akt and MAPK/ERK.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Culture Cell Culture NOS Inhibitor Treatment NOS Inhibitor Treatment Cell Culture->NOS Inhibitor Treatment MTS Assay MTS Assay NOS Inhibitor Treatment->MTS Assay Wound Healing Assay Wound Healing Assay NOS Inhibitor Treatment->Wound Healing Assay Angiogenesis Array Angiogenesis Array NOS Inhibitor Treatment->Angiogenesis Array Tumor Model Tumor Model Inhibitor Administration Inhibitor Administration Tumor Model->Inhibitor Administration Tumor Growth Measurement Tumor Growth Measurement Inhibitor Administration->Tumor Growth Measurement Plasma NO Measurement Plasma NO Measurement Inhibitor Administration->Plasma NO Measurement

Experimental Protocols

Cell Viability Assessment (MTS Assay)

Objective: To determine the effect of this compound and 1400W on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound and 1400W in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (medium without inhibitor).

  • Incubation: Incubate the cells with the inhibitors for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration Assessment (Wound Healing Assay)

Objective: To evaluate the effect of this compound and 1400W on the migratory capacity of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 6-well plate and allow them to grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound or 1400W. Include a vehicle control.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at multiple predefined locations using a microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Image Acquisition (Time X): Capture images of the same locations at different time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure or the rate of cell migration.

In Vivo Tumor Growth Inhibition

Objective: To assess the in vivo anti-tumor efficacy of this compound and 1400W in a preclinical cancer model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer this compound or 1400W via a suitable route (e.g., intraperitoneal injection, oral gavage, or continuous infusion via osmotic pumps) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor and Body Weight Measurement: Continue to measure tumor volume and body weight regularly throughout the experiment.

  • Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Clinical Perspective

To date, there are no published clinical trials specifically evaluating this compound or 1400W in cancer patients. However, a phase 1/2 clinical trial has been conducted with L-NMMA, another pan-NOS inhibitor, in combination with taxane chemotherapy for triple-negative breast cancer, showing some promising results.[4] This suggests that NOS inhibition, in general, holds clinical potential, but further investigation, particularly with more selective inhibitors like 1400W, is warranted to validate their efficacy and safety in a clinical setting.

Conclusion

Both this compound and 1400W are valuable tools for investigating the role of nitric oxide in cancer. The choice between these two inhibitors will largely depend on the specific research question. For studies aiming to understand the overall effect of NOS inhibition or when the specific contribution of each isoform is unknown, the non-selective inhibitor L-NIO may be suitable. However, for targeted studies focusing on the role of iNOS in cancer progression and for therapeutic development with potentially fewer side effects, the highly selective iNOS inhibitor 1400W is the superior choice. The provided experimental protocols offer a starting point for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of these NOS inhibitors in oncology.

References

Unveiling the In Vivo Efficacy of L-NIO Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-NIO dihydrochloride's in vivo efficacy against other common nitric oxide synthase (NOS) inhibitors. The information is supported by experimental data, detailed protocols, and visual pathway diagrams to aid in experimental design and interpretation.

L-NIO (N5-(1-iminoethyl)-L-ornithine) dihydrochloride is a potent, non-selective inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] Its ability to actively inhibit NO production in vivo makes it a valuable tool in various research areas, including neuroscience, cardiovascular disease, and inflammation.[1][4]

Comparative Analysis of NOS Inhibitors

This compound is part of a broader class of L-arginine analogue NOS inhibitors. Its performance is often compared with other widely used inhibitors such as L-NAME (Nω-nitro-L-arginine methyl ester) and 7-NI (7-nitroindazole).

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) of L-NIO and its alternatives against the three NOS isoforms. Lower Ki values indicate higher potency.

InhibitornNOS Ki (μM)eNOS Ki (μM)iNOS Ki (μM)Selectivity
This compound 1.7[3][5]3.9[3][5]3.9[3][5]Non-selective
L-NAME Varies by studyVaries by studyVaries by studyNon-selective
7-NI Higher selectivity for nNOS--nNOS selective
In Vivo Efficacy Comparison: Effects on Blood Pressure

A common application of NOS inhibitors in vivo is to study their effects on cardiovascular parameters. The following table presents a summary of the effects of L-NIO, L-NAME, and 7-NI on blood pressure in rats.

InhibitorDose and Route of AdministrationAnimal ModelObserved Effect on Blood Pressure
This compound 0.03-300 mg/kg, i.v.[6]RatDose-dependent increase in mean systemic arterial blood pressure.[6]
L-NAME 1 mg/kg/min, infusion[7]Wistar Kyoto ratsSignificant increase in blood pressure.[7]
L-NAME 15 mg/kg/day in drinking fluid[8]Wistar-Kyoto ratsElevation of systolic blood pressure from 116±1 to 181±4 mm Hg over 14 days.[8]
L-NAME ~70 mg/kg, chronic oral administration[9]RatElevation of blood pressure from 114 +/- 5 mmHg to 153 +/- 11 mmHg.[9]
7-NI 50 mg/kg, i.p.Sprague-Dawley ratsNo effect on blood pressure.[10]
7-NI 30 mg/kg, i.p.RatNo effect on blood pressure.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative in vivo experimental protocols for the administration of this compound and its alternatives.

Protocol 1: Intravenous Administration of this compound in Rats for Cardiovascular Studies

Objective: To assess the acute effects of this compound on blood pressure.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Adult male Sprague-Dawley rats (250-350g)

  • Anesthesia (e.g., urethane)

  • Catheters for intravenous administration and blood pressure monitoring

  • Pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant catheters into a femoral vein (for drug administration) and a femoral artery (for blood pressure monitoring).

  • Drug Preparation: Prepare a stock solution of this compound in sterile saline. A range of concentrations should be prepared for a dose-response study (e.g., to achieve doses from 0.03 to 300 mg/kg).[6] this compound is soluble in water.[1][12][13]

  • Administration: After a stabilization period to obtain a baseline blood pressure reading, administer the prepared this compound solution intravenously.

  • Data Collection: Continuously monitor and record the mean systemic arterial blood pressure and heart rate.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in a dose-dependent manner.

Protocol 2: Intraperitoneal Administration of 7-Nitroindazole in Rats for Neurological Studies

Objective: To evaluate the effect of the nNOS-selective inhibitor 7-NI on a specific neurological outcome.

Materials:

  • 7-Nitroindazole (7-NI)

  • Vehicle (e.g., arachis oil)[10]

  • Adult male Sprague-Dawley rats

  • Appropriate apparatus for the neurological test (e.g., water maze, radial arm maze)

Procedure:

  • Drug Preparation: Dissolve 7-NI in the chosen vehicle. For example, a dose of 30 mg/kg has been used to inhibit neuronal NOS by 85%.[11]

  • Administration: Administer the 7-NI solution via intraperitoneal (i.p.) injection.

  • Behavioral Testing: At a predetermined time after injection, subject the rats to the neurological test to assess learning, memory, or other relevant parameters.

  • Data Analysis: Compare the performance of the 7-NI treated group with a vehicle-treated control group.

Visualizing the Mechanism of Action

To understand how these inhibitors function, it is essential to visualize their interaction with the nitric oxide signaling pathway and the general workflow of an in vivo experiment.

NOS_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytosol L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L-Arginine_int->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline L-NIO L-NIO L-NIO->NOS Inhibits L-NAME L-NAME L-NAME->NOS Inhibits 7-NI 7-NI 7-NI->NOS Inhibits (nNOS selective) Experimental_Workflow Start Start: Animal Acclimatization Protocol_Selection Select Inhibitor and Protocol (e.g., L-NIO, i.v.) Start->Protocol_Selection Drug_Prep Prepare Drug Solution and Vehicle Control Protocol_Selection->Drug_Prep Animal_Prep Animal Preparation (e.g., Anesthesia, Catheterization) Drug_Prep->Animal_Prep Administration Administer Drug or Vehicle Animal_Prep->Administration Data_Collection Collect In Vivo Data (e.g., Blood Pressure) Administration->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis Conclusion Draw Conclusions Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of L-Nio Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of L-Nio dihydrochloride, a potent nitric oxide synthase inhibitor, is critical for maintaining laboratory safety and environmental responsibility. This document provides a framework for researchers, scientists, and drug development professionals to manage waste containing this compound, emphasizing adherence to local regulations and consultation with safety personnel.

Disposal Decision Workflow

The proper disposal of this compound should follow a structured decision-making process to ensure safety and compliance. This process begins with an assessment of the waste stream and concludes with documented disposal.

cluster_0 Step 1: Waste Characterization cluster_1 Step 2: Hazard Assessment & Deactivation cluster_2 Step 3: Waste Segregation & Collection cluster_3 Step 4: Final Disposal A Identify Waste Stream (e.g., pure compound, aqueous solution, contaminated labware) B Determine Concentration of This compound A->B C Identify Other Chemical Components in the Waste B->C D Consult Safety Data Sheet (SDS) and Local Regulations C->D E Is Chemical Deactivation Required or Recommended? D->E F Perform Deactivation (if necessary and a validated protocol exists) E->F Yes G Neutralize if Acidic or Basic (Target pH 6-8) E->G No F->G H Segregate Waste into Appropriate, Labeled Containers (e.g., 'Non-hazardous aqueous waste', 'Solid chemical waste') G->H I Store Securely Pending Disposal H->I J Arrange for Pickup by Certified Hazardous Waste Vendor I->J K Complete all Necessary Waste Disposal Documentation J->K

A logical workflow for the safe disposal of this compound.

Key Disposal Considerations

Due to the absence of specific regulatory thresholds for this compound, a cautious approach is recommended. The following table summarizes key considerations for its disposal.

ParameterGuideline / DataSource / Justification
Waste Categorization Treat as chemical waste. The specific category (e.g., hazardous, non-hazardous) will depend on the concentration and the presence of other chemicals in the waste stream.General laboratory best practices.
Concentration Limits for Sewer Disposal No specific limits are established for this compound. As a precautionary measure, direct disposal of untreated solutions to the sanitary sewer is not recommended.Lack of specific environmental impact data.
Recommended pH for Aqueous Waste 6.0 - 8.0General guidance for the disposal of aqueous laboratory waste to prevent corrosion of plumbing and adverse environmental effects.
Chemical Inactivation/Deactivation No established and validated protocol for the chemical inactivation of this compound is publicly available.Scientific literature and safety data sheets do not provide specific inactivation methods.
Solid Waste Disposal Dispose of as solid chemical waste. This includes empty containers, contaminated personal protective equipment (PPE), and labware.Standard procedure for non-reusable, chemically contaminated materials.

Procedural Guidance for Disposal

The following steps provide a general framework for the proper disposal of this compound. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.

  • Waste Identification and Segregation:

    • Maintain separate, clearly labeled waste containers for different types of this compound waste:

      • Aqueous solutions: Collect in a designated, leak-proof container.

      • Solid waste: This includes unused or expired pure compounds, as well as contaminated items such as weighing boats, pipette tips, and gloves. Collect in a sealed, puncture-resistant container.

      • Sharps: Any needles or blades contaminated with this compound should be disposed of in an approved sharps container.

  • Decontamination of Labware:

    • Reusable glassware and equipment that have come into contact with this compound should be thoroughly decontaminated. A standard procedure involves:

      • Rinsing with an appropriate solvent (e.g., ethanol or methanol) to remove residual compound. Collect this rinse as chemical waste.

      • Washing with a laboratory-grade detergent and copious amounts of water.

  • Management of Aqueous Waste:

    • For dilute aqueous solutions, adjustment of the pH to a neutral range (6-8) with a suitable acid or base is a prudent step before collection for disposal.

    • Given the lack of specific data on its environmental fate and effects, direct discharge to the sanitary sewer is not advised without explicit approval from your local EHS and water treatment authorities.

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's certified hazardous waste management vendor.

    • Ensure that all waste containers are properly labeled with the chemical name ("this compound") and any other components of the waste mixture.

    • Complete all required waste disposal forms and documentation as per your institution's protocols.

Disclaimer: This information is intended as a general guide. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations. Always prioritize the guidance of your institution's safety professionals.

Safeguarding Your Research: A Comprehensive Guide to Handling L-Nio Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling L-Nio dihydrochloride. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust.Minimizes inhalation of the compound.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spills and Disposal

Immediate and appropriate action is crucial in the event of a spill.

Spill Cleanup:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Visual Safety Workflows

To further clarify safety procedures, the following diagrams illustrate the logical workflows for donning and doffing PPE and for handling a chemical spill.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.

Spill_Response_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor & EHS Evacuate->Notify Assess Assess the Spill (Minor vs. Major) Notify->Assess MinorSpill Minor Spill (Proceed with caution) Assess->MinorSpill Minor MajorSpill Major Spill (Wait for trained responders) Assess->MajorSpill Major DonPPE Don Appropriate PPE MinorSpill->DonPPE Contain Contain the Spill (Use absorbent material) DonPPE->Contain Cleanup Clean Up Spill Residue Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Figure 2: Step-by-step workflow for responding to a chemical spill of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.